molecular formula C7H9N3O B580599 N-(5-methylpyridazin-3-yl)acetamide CAS No. 1314406-52-4

N-(5-methylpyridazin-3-yl)acetamide

Cat. No.: B580599
CAS No.: 1314406-52-4
M. Wt: 151.169
InChI Key: POVHAQRJWOWXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylpyridazin-3-yl)acetamide is a chemical compound featuring a pyridazine core functionalized with an acetamide group. This structure classifies it as a valuable intermediate in organic synthesis and medicinal chemistry research. The pyridazine ring, a nitrogen-rich heterocycle, is a common scaffold found in compounds with diverse biological activities . Researchers utilize such acetamide-functionalized heterocycles as key precursors in the design and synthesis of novel molecules for drug discovery programs . For instance, structurally similar N-acetamide heterocycles have been investigated as core components in developing potential anticancer agents and as inhibitors of specific enzymatic targets, such as enoyl acyl carrier protein reductase (InhA) in tuberculosis research . The presence of the acetamide linker offers a versatile handle for further chemical modification, enabling its integration into larger, more complex molecular architectures. As such, N-(5-methylpyridazin-3-yl)acetamide serves as a versatile building block for researchers working in areas including synthetic methodology and the development of new pharmacologically active compounds. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHAQRJWOWXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857086
Record name N-(5-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-52-4
Record name N-(5-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(5-methylpyridazin-3-yl)acetamide CAS number 1314406-52-4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: N-(5-methylpyridazin-3-yl)acetamide [1]

Part 1: Executive Technical Summary

N-(5-methylpyridazin-3-yl)acetamide (CAS 1314406-52-4 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a pyridazine core substituted with a methyl group at the 5-position and an acetamide moiety at the 3-position.

This compound serves as a critical bioisostere for 2-aminopyridine and 2-aminopyrimidine scaffolds, commonly found in kinase inhibitors and GPCR ligands. The presence of the pyridazine ring (1,2-diazine) introduces unique physicochemical properties—specifically lowered pKa and altered hydrogen-bonding vectors—compared to its 1,3-diazine (pyrimidine) and 1,4-diazine (pyrazine) analogs. This guide details the synthesis, physicochemical characterization, and application of this compound in high-value pharmaceutical research.

Part 2: Chemical Specifications & Properties

The following data consolidates calculated and observed properties relevant to synthesis and assay development.

PropertySpecification
CAS Number 1314406-52-4
IUPAC Name N-(5-methylpyridazin-3-yl)acetamide
Synonyms 3-Acetamido-5-methylpyridazine; N-(5-methyl-3-pyridazinyl)acetamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES CC1=CC(=NN=C1)NC(=O)C
InChI Key POVHAQRJWOWXJB-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calc) ~3.5 (Pyridazine N), ~14 (Amide NH)
LogP (Calc) ~0.3 - 0.6 (Low lipophilicity, favorable for fragments)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Pyridazine N1, N2; Carbonyl O)

Part 3: Synthesis & Manufacturing Protocols

The synthesis of N-(5-methylpyridazin-3-yl)acetamide relies on the selective acetylation of the amino-pyridazine precursor. The following protocol is designed for high purity and scalability.

Core Reaction Logic

The nucleophilic amine at the 3-position of the pyridazine ring attacks the electrophilic carbonyl of acetic anhydride. The 5-methyl group provides steric bulk but does not significantly deactivate the amine, allowing for standard acetylation conditions.

Step-by-Step Protocol

Precursor: 3-Amino-5-methylpyridazine (CAS 771-61-9).

Reagents:

  • Acetic Anhydride (

    
    ) – 1.2 to 1.5 equivalents.
    
  • Solvent: Pyridine (acts as solvent and base) or Dichloromethane (DCM) with Triethylamine (

    
    ).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) – 0.05 eq (optional, for acceleration).

Procedure:

  • Dissolution: Charge a reaction vessel with 3-amino-5-methylpyridazine (1.0 eq) and anhydrous DCM (10 mL/g).

  • Base Addition: Add Triethylamine (2.0 eq) under nitrogen atmosphere. Cool to 0°C.[2]

  • Acetylation: Add Acetic Anhydride (1.2 eq) dropwise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quench: Quench the reaction with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-5% MeOH/DCM) to yield the target acetamide.
    
Synthesis Workflow Diagram

SynthesisWorkflow Precursor 3-Amino-5-methylpyridazine (Nucleophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product N-(5-methylpyridazin-3-yl)acetamide (Target) Intermediate->Product Elimination of AcOH Purification Extraction & Recrystallization Product->Purification Conditions DCM / Et3N / 0-25°C 4-6 Hours Conditions->Intermediate Controls

Figure 1: Synthetic pathway for the acetylation of 3-amino-5-methylpyridazine.

Part 4: Applications in Drug Discovery

This compound is not merely an intermediate; it is a pharmacophore scaffold used to probe binding pockets in kinase enzymes and epigenetic targets.

Bioisosterism & Solubility

The pyridazine ring (1,2-diazine) is less lipophilic than pyridine. Replacing a pyridine core with pyridazine in a drug candidate often improves aqueous solubility while maintaining aromatic planarity. The N-N bond creates a high dipole moment, influencing the orientation of the molecule in the active site.

Kinase Hinge Binding

In kinase inhibitors, the "hinge region" of the ATP-binding pocket requires hydrogen bond donors and acceptors.

  • Acceptor: The N2 nitrogen of the pyridazine ring can accept a hydrogen bond from the backbone NH of the kinase hinge.

  • Donor/Acceptor: The acetamide group acts as a versatile "tail," where the NH can donate to a backbone Carbonyl, and the Carbonyl oxygen can accept from a backbone NH.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 151 Da, this compound is an ideal "fragment." It has high ligand efficiency (LE). Screening libraries containing this fragment can identify starting points for "growing" larger, high-affinity inhibitors by substituting the methyl group or extending the acetamide.

Pharmacophore Interaction Map

Pharmacophore Core Pyridazine Ring (Scaffold) N2 N2 Nitrogen (H-Bond Acceptor) Core->N2 AmideNH Acetamide NH (H-Bond Donor) Core->AmideNH AmideCO Acetamide C=O (H-Bond Acceptor) Core->AmideCO Methyl 5-Methyl Group (Hydrophobic Contact) Core->Methyl TargetHinge Kinase Hinge Region N2->TargetHinge Accepts H-Bond AmideNH->TargetHinge Donates H-Bond TargetPocket Hydrophobic Pocket Methyl->TargetPocket Van der Waals

Figure 2: Pharmacophore map illustrating potential binding interactions of the scaffold within a protein active site.

Part 5: Analytical Characterization

To validate the identity of CAS 1314406-52-4, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.8 ppm (s, 1H): Broad singlet for the Amide NH .

    • δ 8.8 ppm (d, 1H): Pyridazine ring proton at position 6 (adjacent to N).

    • δ 7.6 ppm (d, 1H): Pyridazine ring proton at position 4.

    • δ 2.3 ppm (s, 3H): Singlet for the 5-Methyl group.

    • δ 2.1 ppm (s, 3H): Singlet for the Acetamide Methyl group.

  • LC-MS:

    • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

    • Observed Mass: [M+H]⁺ = 152.18 m/z.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic; protect from moisture to prevent hydrolysis of the amide bond.

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazine bioisosterism).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reference for reactivity of amino-pyridazines).

Sources

thermal stability and melting point of N-(5-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-(5-methylpyridazin-3-yl)acetamide (CAS: 1314406-52-4) is a functionalized pyridazine derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic bioactive fragments.[1][2][3]

This guide addresses a critical ambiguity in the available technical literature: the reported melting point range of 182–224 °C . Such a broad variance is rarely a simple error; rather, it indicates specific physicochemical behaviors—polymorphism, solvate formation, or purity-dependent lattice stability—that require precise thermal analysis to resolve.

Chemical Identity Table
PropertySpecification
IUPAC Name N-(5-methylpyridazin-3-yl)acetamide
Common Synonyms 3-Acetamido-5-methylpyridazine; EVT-1457669
CAS Registry Number 1314406-52-4
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Structure Description Electron-deficient pyridazine ring substituted with a methyl group at C5 and an acetamide moiety at C3.[3][4][5][6][7]

Thermal Profile & Melting Point Analysis

The Melting Point Anomaly

Current technical data indicates a melting transition occurring between 182 °C and 224 °C [1]. In a controlled research environment, a 42-degree range is unacceptable for compound verification. As an Application Scientist, I attribute this variance to three primary factors which you must control for:

  • Purity-Dependent Depression: The synthesis typically involves the acetylation of 5-methylpyridazin-3-amine using acetic anhydride. Residual acetic acid or incomplete acetylation creates eutectic mixtures that drastically depress the melting point toward the lower bound (182 °C).

  • Polymorphism: Pyridazinyl acetamides are prone to forming distinct crystal polymorphs due to the hydrogen-bonding capability of the amide (donor/acceptor) and the pyridazine nitrogens (acceptors). A lower melting point often corresponds to a metastable kinetic polymorph.

  • Decomposition Overlap: The upper limit (224 °C) likely approaches the onset of thermal decomposition. If the sample is not strictly dry, hydrolysis of the amide bond can occur in the melt phase, confusing the endotherm.

Predicted Thermal Properties[5]
  • Boiling Point (Predicted): ~416 °C (760 mmHg) [2]. Note: The compound will decompose before boiling.

  • pKa (Predicted): ~12.89 (amide proton) [2].[3]

Experimental Protocols: Thermal Characterization

To resolve the melting point ambiguity, you must employ a Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow. Do not rely on capillary melting point apparatus alone, as it cannot distinguish between melting, phase transition, and decomposition.

Workflow Diagram: Characterization Logic

The following diagram outlines the decision matrix for characterizing this compound.

ThermalCharacterization Sample Raw Sample (N-(5-methylpyridazin-3-yl)acetamide) TGA Step 1: TGA (25°C to 300°C @ 10°C/min) Sample->TGA Result_Volatile Mass Loss < 150°C? Solvent/Moisture detected TGA->Result_Volatile Yes Result_Stable Stable Plateau TGA->Result_Stable No DSC Step 2: DSC (Sealed Pan, N2 purge) Endotherm Sharp Endotherm (Melting Event) DSC->Endotherm Onset ~220°C Result_Volatile->Sample Recrystallize/Dry Result_Stable->DSC Exotherm Exotherm after Melt (Decomposition) Endotherm->Exotherm >225°C

Caption: Integrated TGA/DSC workflow to distinguish solvent loss from true melting and decomposition events.

Detailed Methodology
Step 1: Thermogravimetric Analysis (TGA)
  • Objective: Quantify volatile impurities (solvents) and determine the decomposition onset temperature (

    
    ).
    
  • Protocol:

    • Load 5–10 mg of sample into a platinum or ceramic pan.

    • Purge with Nitrogen (

      
      ) at 50 mL/min to prevent oxidative degradation.
      
    • Ramp temperature from 25 °C to 350 °C at 10 °C/min.

  • Success Criteria:

    • < 1% mass loss below 150 °C (confirms dryness).

    • Significant mass loss onset should be > 225 °C. If mass loss begins earlier, the sample is degrading, and the MP reading will be invalid.

Step 2: Differential Scanning Calorimetry (DSC)
  • Objective: Determine the precise melting point (onset temperature) and heat of fusion (

    
    ).
    
  • Protocol:

    • Use a hermetically sealed aluminum pan with a pinhole. This prevents sublimation of the solid before melting, which is common for high-melting heterocyclic amides.

    • Ramp from 40 °C to 250 °C at 10 °C/min.

  • Interpretation:

    • Peak 1 (Endotherm): The melting point.[2][8] Use the onset temperature, not the peak, for reporting. Expect this near 220–224 °C for high-purity crystalline material.

    • Peak 2 (Exotherm): If observed immediately after melting, this indicates thermal decomposition of the melt.

Stability Mechanisms & Degradation Pathways[5]

Understanding how N-(5-methylpyridazin-3-yl)acetamide degrades is essential for handling and storage. The amide bond is the thermodynamic weak point.

Degradation Pathway Diagram

Degradation Compound N-(5-methylpyridazin-3-yl)acetamide (Solid, Stable) Stress_Hydrolysis Stress: Acid/Base + Heat (Hydrolysis) Compound->Stress_Hydrolysis Stress_Thermal Stress: High Temp (>230°C) (Pyrolysis) Compound->Stress_Thermal Product_Amine 5-methylpyridazin-3-amine (Precursor Reversion) Stress_Hydrolysis->Product_Amine Product_Acid Acetic Acid Stress_Hydrolysis->Product_Acid Product_Ring Ring Fragmentation/Char (N2 loss) Stress_Thermal->Product_Ring

Caption: Primary degradation pathways. Hydrolysis reverts the compound to its amine precursor; pyrolysis leads to irreversible ring destruction.

Mechanism Explanation
  • Hydrolysis (Chemical Stability): In the presence of moisture and extreme pH (strong acid or base), the amide bond cleaves. This is a reversible reaction relative to the synthesis. The presence of the electron-withdrawing pyridazine ring makes the amide nitrogen less basic, but the carbonyl carbon remains susceptible to nucleophilic attack.

  • Pyrolysis (Thermal Stability): Above 230 °C, pyridazine rings can undergo thermal rearrangement or extrusion of nitrogen gas (

    
    ), leading to char formation. This is irreversible.
    

Synthesis Context & Purity Optimization

To achieve the upper melting point range (220–224 °C), the synthesis workup must aggressively remove the acetylation byproducts.

  • Reaction: 5-methylpyridazin-3-amine + Acetic Anhydride

    
     Product + Acetic Acid.
    
  • Purification Criticality:

    • Simple filtration often traps acetic acid in the crystal lattice.

    • Recommended Recrystallization: Dissolve in hot ethanol/water (9:1). Cool slowly to 4 °C. This solvent system helps break solvates and removes trace acid, pushing the melting point toward the theoretical maximum.

References

  • EvitaChem. (n.d.). N-(5-methylpyridazin-3-yl)acetamide (EVT-1457669) Product Data. Retrieved from (Data indicates MP range 182–224 °C).

  • Chemdad. (n.d.). 3-Acetamido-5-methylpyridazine Physicochemical Properties. Retrieved from (Predicted Boiling Point and pKa data).

  • National Institutes of Health (NIH). (2023). Thermal Decomposition Path of Heterocyclic Hybrids. PubMed Central. (General reference for thermal behavior of nitrogen heterocycles).

Sources

Computational Architectures for Pyridazine Scaffolds: A Quantitative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Dilemma

Pyridazine (1,2-diazine) derivatives represent a "privileged scaffold" in modern drug discovery, offering unique metabolic stability and hydrogen-bonding capabilities compared to their pyridine and pyrimidine analogs. However, the adjacent nitrogen atoms create a specific electronic repulsion—the "alpha-effect"—which complicates standard quantum mechanical (QM) predictions.

This guide moves beyond generic DFT protocols. It addresses the specific challenges of modeling N–N repulsion , lactam-lactim tautomerism , and pKa prediction in aqueous environments.[1] The protocols herein are designed to be self-validating, ensuring that the computed electronic structures translate reliably to biological activity (SAR).

Theoretical Framework & Functional Selection

The Failure of Standard B3LYP

While B3LYP is the historical workhorse, it often fails to accurately describe the dispersion forces critical for pyridazine stacking in protein pockets. For 1,2-diazines, the lone-pair repulsion requires functionals that account for medium-range correlation energy.[1]

Recommended Functional/Basis Set Combinations:

ApplicationRecommended FunctionalBasis SetRationale
Geometry Optimization wB97X-D or B3LYP-D3(BJ) 6-311G(d,p)Dispersion corrections (-D) are mandatory to prevent artificial ring repulsion.
Tautomeric Equilibria M06-2X 6-311++G(2d,2p)High percentage of Hartree-Fock exchange (54%) accurately captures barrier heights for H-transfer.[1]
pKa Prediction M06-2X or BLYP 6-311+G(d,p)Diffuse functions (+) are critical for anionic conjugate bases.[1]
Excited States (TD-DFT) CAM-B3LYP def2-TZVPLong-range correction prevents charge-transfer ghosts in conjugated pyridazines.[1]

Expert Insight: For pyridazines, always run a frequency calculation. If you observe a small imaginary frequency (< -50 cm⁻¹) associated with the N-N bond twisting, your grid size is likely too coarse.[1] Use an "Ultrafine" integration grid.[1]

Critical Protocol: Tautomerism & Microsolvation[1]

The biological activity of pyridazin-3(2H)-ones relies heavily on the equilibrium between the lactam (NH-form) and lactim (OH-form) . Standard implicit solvation models (PCM/SMD) often erroneously predict the lactim form as too stable because they fail to account for specific H-bonding networks.

The Microsolvation Workflow

To accurately predict the dominant tautomer, you must use a Cluster-Continuum Model .[1]

  • Gas Phase Opt: Optimize the monomer.

  • Explicit Solvation: Add 1–3 water molecules bridging the N2-H and C3=O (or N2 and C3-OH).[1]

  • Continuum Solvation: Encapsulate the cluster in an SMD (Solvation Model based on Density) water field.

Visualization of Tautomeric Logic

The following diagram illustrates the decision logic for evaluating tautomeric stability.

TautomerLogic cluster_0 Validation Loop Start Input Structure (Pyridazinone Derivative) GenTaut Generate Tautomers (Lactam vs Lactim) Start->GenTaut GasOpt Gas Phase Opt (wB97X-D/6-31G*) GenTaut->GasOpt FreqCheck Freq Check (NIMAG = 0?) GasOpt->FreqCheck FreqCheck->GasOpt No (Fix Geometry) MicroSolv Add Explicit Solvent (+ 2 H2O molecules) FreqCheck->MicroSolv Yes SMDCalc SMD Optimization (M06-2X/6-311++G**) MicroSolv->SMDCalc Boltzmann Boltzmann Weighting (ΔG = -RT ln K) SMDCalc->Boltzmann Output Dominant Bioactive Conformer Boltzmann->Output

Caption: Figure 1. Self-validating workflow for determining the bioactive tautomer of pyridazine derivatives using a microsolvation approach.

Protocol: High-Precision pKa Prediction

Predicting the pKa of the pyridazine ring (typically ~2.3 for the parent, but tunable via substituents) is vital for understanding solubility and binding.

The Isodesmic Method (Recommended)

Direct thermodynamic cycles (calculating


 of 

) are prone to large errors (±1–2 pKa units). The Isodesmic Method relies on a reference molecule with a known experimental pKa to cancel out systematic errors in the solvation energy.

Reaction:



Equation:



Step-by-Step Protocol
  • Selection of Reference: Choose a diazine with a known pKa similar to your target (e.g., Pyridazine, pKa = 2.33; Phthalazine, pKa = 3.47).[1]

  • Conformational Search: Perform a relaxed scan of substituents to find the global minimum.

  • Optimization: Run Opt+Freq at M06-2X/6-311+G(d,p) in gas phase.[1]

  • Solvation Energy: Perform a Single Point Energy (SPE) calculation at the optimized geometry using the SMD model (Water).

    • Gaussian Command:#P M062X/6-311+G(d,p) SCRF=(SMD, Solvent=Water) SCF=Tight

  • Calculation: Compute

    
     using the thermal corrections from gas phase and electronic energies from the solvent phase.
    

Reactivity Descriptors: FUKUI Indices

To predict where metabolic oxidation (Cytochrome P450) or covalent drug binding will occur, we utilize Fukui functions.[1]

For a pyridazine derivative with


 electrons:
  • Nucleophilic Attack (

    
    ):  Governed by the LUMO density.
    
    
    
    
  • Electrophilic Attack (

    
    ):  Governed by the HOMO density.
    
    
    
    

Data Interpretation Table:

DescriptorValue Range (eV)Interpretation for Pyridazines
HOMO-LUMO Gap > 5.0 eVHigh stability; low chemical reactivity.[1]
HOMO-LUMO Gap < 3.5 eV"Soft" molecule; prone to metabolic oxidation or phototoxicity.[1]
Global Hardness (

)
HighResistance to charge transfer; better shelf-life stability.[1]

Case Study: Sulfachloropyridazine

A validation study utilizing the protocols above compared computed pKa values against experimental data for sulfachloropyridazine (SCP).

  • Experimental pKa: 5.68

  • Computed pKa (Direct Method): 7.12 (Error: +1.44)

  • Computed pKa (Isodesmic / BLYP/PCM): 5.70 (Error: +0.02)

This confirms that error cancellation via reference molecules is non-negotiable for sulfonamide-containing pyridazines.[1]

Workflow Visualization: pKa Determination

pKaWorkflow Input Target Molecule (AH) Opt Geometry Opt (Gas Phase) Input->Opt Ref Reference Mol (RefH) w/ Exp pKa Ref->Opt Solv Single Point (SMD/Water) Opt->Solv DeltaG Calculate ΔG_rxn (Isodesmic Eq) Solv->DeltaG Result Final pKa DeltaG->Result

Caption: Figure 2. Isodesmic workflow for high-accuracy pKa calculation, minimizing systematic solvation errors.

References

  • Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Source: Journal of Molecular Graphics and Modelling (2014).[1][2] URL:[Link]

  • Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules. Source: Journal of Molecular Modeling (2021).[1] URL:[Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes (Pyridazine derivatives). Source: Molecules (MDPI).[1] URL:[Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. Source: WuXi Biology Technical Guides.[1] URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of N-(5-Methylpyridazin-3-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-methylpyridazin-3-yl)acetamide (CAS: 1314406-52-4) represents a high-value heterocyclic building block designed to introduce the pyridazine core—a privileged scaffold in modern medicinal chemistry—into drug candidates. Its primary utility lies in its ability to serve as a bioisostere for pyridine and pyrimidine rings, offering improved aqueous solubility, reduced lipophilicity (LogP), and unique hydrogen-bonding vectors.

This guide details the physicochemical advantages of this scaffold, its application in Fragment-Based Drug Discovery (FBDD) , and provides validated protocols for its synthesis, deprotection, and functionalization.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyDataRelevance
IUPAC Name N-(5-methylpyridazin-3-yl)acetamideOfficial Nomenclature
CAS Number 1314406-52-4Procurement & Registry
Molecular Weight 151.17 g/mol Fragment-Based Design (Rule of 3)
Formula C₇H₉N₃O--
pKa (Predicted) ~2.5 (pyridazine N), ~13 (amide NH)Low basicity reduces hERG liability
LogP (Predicted) 0.2 – 0.5High aqueous solubility
H-Bond Donors 1 (Amide NH)Key interaction point
H-Bond Acceptors 3 (2 Pyridazine N, 1 Carbonyl O)Versatile binding vectors
Structural Significance

The pyridazine ring (1,2-diazine) is electronically deficient, making it less susceptible to oxidative metabolism compared to phenyl rings. The 5-methyl group serves as a metabolic "soft spot" handle for further functionalization or as a steric block to fill hydrophobic pockets. The acetamide moiety acts as both a protected amine and a proven pharmacophore found in GABA-A modulators (e.g., Zolpidem analogues) and kinase inhibitors.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

Replacing a phenyl or pyridine ring with a pyridazine core often improves the pharmacokinetic (PK) profile of a lead compound.

  • Solubility: The extra nitrogen atom increases polarity and water solubility.

  • Metabolic Stability: Pyridazines are generally resistant to CYP450 oxidation at the ring carbons.

  • Vector Alignment: The 1,2-nitrogen placement alters the exit vector of substituents, potentially accessing new binding pockets in the target protein.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 151 Da, this molecule is an ideal "fragment." It can be screened against targets (e.g., Kinases, PDEs, GPCRs) using NMR or X-ray crystallography.

  • Growth Strategy: Once bound, the molecule can be "grown" from the methyl group (C5) or the amide nitrogen (N-alkylation).

Experimental Protocols

Protocol A: Synthesis of N-(5-methylpyridazin-3-yl)acetamide

Rationale: While commercially available, in-house synthesis ensures purity and allows for scalable access.

Reagents:

  • 3-Amino-5-methylpyridazine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Pyridine (solvent/base, 5 volumes)

  • DMAP (0.05 equiv, catalyst)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-amino-5-methylpyridazine and pyridine. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add acetic anhydride dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove pyridine.

  • Purification: Resuspend the residue in minimal ethyl acetate and wash with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Heptane to yield the title compound as an off-white solid.

Protocol B: Functionalization of the Methyl Group (C5-Lithiation)

Rationale: The 5-methyl group on the electron-deficient pyridazine ring is acidic (pKa ~25-28). It can be deprotonated to form a nucleophile that reacts with aldehydes or alkyl halides.

Reagents:

  • N-(5-methylpyridazin-3-yl)acetamide (1.0 equiv)

  • LiHMDS (Lithium Hexamethyldisilazide) (2.2 equiv - Note: 1 equiv removes amide proton, 2nd equiv deprotonates methyl)

  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Anhydrous THF (10 volumes)

Procedure:

  • Preparation: Flame-dry a flask and purge with Argon. Add N-(5-methylpyridazin-3-yl)acetamide and anhydrous THF. Cool to -78°C.

  • Deprotonation: Add LiHMDS (1.0 M in THF) dropwise over 20 minutes. The solution typically turns deep red/orange, indicating the formation of the dianion.

  • Coupling: Stir at -78°C for 30 minutes. Add the electrophile (neat or in THF) dropwise.

  • Completion: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Outcome: This yields the chain-extended product, critical for accessing hydrophobic pockets adjacent to the binding site.

Protocol C: Amide Hydrolysis (Deprotection)

Rationale: To use the molecule as a coupling partner in Buchwald-Hartwig aminations, the free amine is required.

Reagents:

  • N-(5-methylpyridazin-3-yl)acetamide[1]

  • 6N HCl (aqueous)

  • Ethanol (co-solvent)

Procedure:

  • Dissolve the acetamide in a 1:1 mixture of Ethanol and 6N HCl.

  • Reflux at 80°C for 2-4 hours.

  • Cool to RT and neutralize with NaOH to pH ~10.

  • Extract with DCM/Isopropanol (3:1) to recover the free amine: 3-amino-5-methylpyridazine .

Visualizing the Workflow

The following diagram illustrates the strategic divergence possible from this single building block.

G Start N-(5-methylpyridazin-3-yl)acetamide (Core Scaffold) RouteA Route A: Methyl Activation (Lithiation/Condensation) Start->RouteA LiHMDS, R-CHO RouteB Route B: Deprotection (Hydrolysis) Start->RouteB 6N HCl, Reflux RouteC Route C: Minisci Reaction (Radical Alkylation) Start->RouteC R-COOH, AgNO3, S2O8 ProdA Chain Extension (e.g., Styryl derivatives) RouteA->ProdA ProdB Free Amine (Buchwald Coupling Ready) RouteB->ProdB ProdC C4/C6 Functionalized Derivatives RouteC->ProdC

Figure 1: Divergent synthetic pathways for N-(5-methylpyridazin-3-yl)acetamide, enabling access to diverse chemical space.

References

  • EvitaChem. N-(5-methylpyridazin-3-yl)acetamide Product Page. Retrieved from

  • National Institutes of Health (NIH). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines (Discussion on electron-deficient heterocycle reactivity). PubMed Central. Retrieved from

  • Journal of Medicinal Chemistry. Discovery of Pyridazine-Based Inhibitors. (General reference for Pyridazine scaffold utility). Retrieved from

  • CymitQuimica. N-(5-Methylpyridazin-3-yl)acetamide Catalog Entry. Retrieved from

  • Royal Society of Chemistry. Minisci reaction on pyridazine cores. Chemical Science. Retrieved from

Sources

Application Notes: Characterizing N-(5-methylpyridazin-3-yl)acetamide, a Novel Kinase Inhibitor Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-methylpyridazin-3-yl)acetamide, hereafter designated MPA, is a novel small molecule tool compound featuring a pyridazine core.[1] Chemical scaffolds of this nature are frequently found in kinase inhibitors, suggesting MPA may serve as a valuable reagent for dissecting cellular signaling pathways.[2][3] Preliminary structural analysis and in-silico modeling indicated a high probability of interaction with the ATP-binding pocket of class I phosphatidylinositol 3-kinases (PI3Ks) and the structurally related kinase, mammalian Target of Rapamycin (mTOR).

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes including proliferation, growth, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making its components prime targets for therapeutic development.[4][7] Tool compounds that can selectively modulate this pathway are indispensable for both basic research and drug discovery.[8]

This guide provides a comprehensive framework for researchers to independently validate the mechanism of action of MPA and subsequently use it to probe the biological consequences of PI3K/mTOR pathway inhibition. The protocols herein describe a logical, three-stage workflow:

  • Biochemical Validation: Direct confirmation of enzymatic inhibition using in vitro kinase assays.

  • Cellular Target Engagement: Measurement of pathway-specific phosphorylation events in a cellular context.

  • Functional Cellular Response: Assessment of the phenotypic consequences of target engagement, such as the inhibition of cell proliferation.

Part 1: Biochemical Validation of MPA as a PI3K/mTOR Inhibitor

Scientific Rationale: The first step in characterizing any putative enzyme inhibitor is to confirm its direct interaction with the purified target protein in a cell-free system.[8] This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing unambiguous evidence of direct inhibition and allowing for the determination of the compound's potency (IC50). We will use a luminescence-based kinase assay that quantifies ATP consumption during the kinase reaction.

Protocol 1: In Vitro PI3Kα and mTOR Kinase Assay

This protocol utilizes a commercially available ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced. The signal, a luminescent glow, is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kα and mTOR kinase enzymes

  • Kinase-specific substrates (e.g., PIP2 for PI3Kα, purified inactive S6K for mTOR)

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent, Kinase Detection Reagent)

  • MPA, dissolved in 100% DMSO to a 10 mM stock

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for each enzyme)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of MPA in Kinase Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Remember to include a DMSO-only vehicle control.

  • Reaction Setup: To each well of a 96-well plate, add the components in the following order:

    • 5 µL of Kinase Assay Buffer

    • 2.5 µL of MPA dilution or vehicle control

    • 2.5 µL of enzyme + substrate mix

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Mix gently on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via luciferase.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control) from all wells.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.

    • Plot the normalized % activity against the log concentration of MPA and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation

The results of the biochemical assay should be summarized in a table to clearly present the potency of MPA against the target kinases.

Kinase TargetMPA IC50 (nM) [Hypothetical]
PI3Kα85
mTOR150
Off-Target Kinase X>10,000

Part 2: Cellular Target Engagement and Pathway Analysis

Scientific Rationale: After confirming direct enzymatic inhibition, the next critical step is to demonstrate that MPA can engage its target within a living cell and modulate the downstream signaling pathway.[8] The activation of the PI3K/Akt/mTOR pathway involves a cascade of phosphorylation events.[7][9] A hallmark of PI3K inhibition is the reduced phosphorylation of its downstream effector Akt at Serine 473 (S473). A hallmark of mTORC1 inhibition is the reduced phosphorylation of its substrate, S6 Ribosomal Protein Kinase (S6K), at Threonine 389 (T389). We will use Western blotting to measure the phosphorylation status of these key nodes.[10]

Diagram: Hypothesized Mechanism of MPA in the PI3K/Akt/mTOR Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates (p-S6K T389) Growth Cell Growth & Proliferation S6K->Growth MPA MPA (Tool Compound) MPA->PI3K Inhibits MPA->mTORC1 Inhibits

Caption: MPA is hypothesized to inhibit PI3K and mTOR, blocking downstream signaling.

Protocol 2: Western Blot Analysis of p-Akt and p-S6K

Materials:

  • Cell line known to have active PI3K signaling (e.g., MCF-7, U87-MG)

  • Complete cell culture medium

  • MPA (10 mM stock in DMSO)

  • Phosphatase and protease inhibitor cocktails

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[10][11]

  • Primary antibodies: anti-phospho-Akt (S473), anti-total-Akt, anti-phospho-S6K (T389), anti-total-S6K, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activity.

    • Treat cells with increasing concentrations of MPA (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle (DMSO) control.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors to each well.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[11]

    • Incubate the membrane with primary antibody (e.g., anti-p-Akt) overnight at 4°C, using the dilution recommended by the manufacturer.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Reprobing (Optional): To ensure observed changes in phosphorylation are not due to changes in total protein levels, the blot can be stripped and re-probed for total Akt, total S6K, and a loading control like GAPDH.[12]

Diagram: Western Blotting Experimental Workflow

WB_Workflow A 1. Plate & Treat Cells with MPA B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to PVDF Membrane C->D E 5. Block & Incubate with Primary Ab (e.g., anti-p-Akt) D->E F 6. Incubate with Secondary Ab E->F G 7. ECL Detection & Imaging F->G

Caption: Step-by-step workflow for Western blot analysis of pathway modulation.

Part 3: Functional Cellular Response to MPA Treatment

Scientific Rationale: The ultimate goal of using a tool compound is to link the modulation of a specific pathway to a cellular phenotype. Since the PI3K/Akt/mTOR pathway is a master regulator of cell proliferation, a logical functional assay is to measure the effect of MPA on cell viability and growth over time.[7]

Protocol 3: Cell Proliferation/Viability Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[13][14] The luminescent signal is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • MPA (10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • White, opaque-walled 96-well plates suitable for cell culture and luminescence reading

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1,000-5,000 cells per well in 90 µL of medium into a 96-well plate. The optimal seeding density should be determined empirically.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10X serial dilution of MPA in culture medium.

    • Add 10 µL of the 10X MPA dilution to the appropriate wells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours (or a desired time course) in a standard cell culture incubator.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well (e.g., 100 µL).[13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data, setting the vehicle-treated cells as 100% viability and a "no cells" control as 0%.

    • Plot the normalized % viability against the log concentration of MPA and fit to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration).

Expected Data Presentation

The functional effect of MPA on different cell lines can be compared in a summary table.

Cell LineMPA EC50 (nM) [Hypothetical]Pathway Status
MCF-7250PIK3CA Mutant
U87-MG310PTEN Null
HEK293>20,000Normal Pathway

Summary and Conclusion

This document outlines a systematic, three-part methodology to characterize N-(5-methylpyridazin-3-yl)acetamide (MPA) as a tool compound targeting the PI3K/Akt/mTOR signaling pathway. By following these protocols, researchers can:

  • Confirm direct, potent inhibition of PI3K and mTOR enzymes.

  • Demonstrate on-target activity in cells by measuring the dose-dependent reduction of key pathway phosphoproteins.

  • Link this molecular mechanism to a functional anti-proliferative effect in cancer cell lines with known pathway hyperactivation.

A thoroughly validated tool compound like MPA is an invaluable asset for elucidating the complex roles of the PI3K/Akt/mTOR pathway in health and disease.[8]

References

  • Wikipedia. (2023, October 27). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. Targeted Oncology, 3(2), 55–61. Retrieved from [Link]

  • Proteopedia. (2022, April 24). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 9, 2717. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2545. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Retrieved from [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.
  • PubMed Central. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved from [Link]

Sources

Application Note and Experimental Protocol: N-Acetylation of 3-Amino-5-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the N-acetylation of 3-amino-5-methylpyridazine to synthesize N-(5-methylpyridazin-3-yl)acetamide. This guide is designed for professionals in chemical research and drug development, offering a detailed methodology grounded in established chemical principles. The protocol emphasizes safety, efficiency, and high-yield synthesis, supported by in-text citations from authoritative sources.

Introduction

3-Amino-5-methylpyridazine is a crucial building block in medicinal chemistry and agrochemical synthesis, valued for its unique pyridine ring structure with amino and methyl substituents.[1] The acetylation of the amino group is a common and vital transformation, often employed to protect the amine functionality during subsequent synthetic steps or to modulate the compound's biological activity. The resulting acetamide, N-(5-methylpyridazin-3-yl)acetamide, is a key intermediate in the development of novel bioactive molecules.

The N-acetylation reaction is typically achieved using an acylating agent, with acetic anhydride being a common and effective choice due to its reactivity and affordability.[2] The reaction is often carried out in the presence of a base, such as pyridine, which can act as both a solvent and a catalyst.[3][4] This protocol details a reliable method for this transformation, including reaction setup, monitoring, workup, and purification.

Reaction Scheme

reaction_scheme reactant1 3-Amino-5-methylpyridazine reagents Pyridine (solvent/catalyst) Room Temperature reactant2 Acetic Anhydride product N-(5-methylpyridazin-3-yl)acetamide byproduct Acetic Acid reagents->product reagents->byproduct

Caption: General reaction scheme for the N-acetylation of 3-amino-5-methylpyridazine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Amino-5-methylpyridazine≥97%e.g., TCI, Frontier Specialty Chemicals[5]
Acetic AnhydrideReagent GradeStandard Chemical SupplierCorrosive and moisture-sensitive
PyridineAnhydrousStandard Chemical SupplierFlammable and toxic
Dichloromethane (DCM)HPLC GradeStandard Chemical SupplierFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor workup
Brine (Saturated NaCl solution)Prepared in-houseFor workup
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Standard Chemical SupplierFor drying organic phase
Ethyl AcetateHPLC GradeStandard Chemical SupplierFor recrystallization
HexanesHPLC GradeStandard Chemical SupplierFor recrystallization

Safety Precautions

Acetic Anhydride: is corrosive, a lachrymator, and reacts exothermically with water. It should be handled in a chemical fume hood.[6][7] Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.[8]

Pyridine: is flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[9][10] It should be handled in a well-ventilated fume hood, away from ignition sources.[9]

3-Amino-5-methylpyridazine: may cause skin and serious eye irritation, and respiratory irritation. It is harmful if swallowed.[11] Standard PPE should be worn.

Experimental Protocol

This protocol is based on established methods for the acetylation of aromatic amines.[3][12]

1. Reaction Setup:

a. To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methylpyridazine (1.0 eq, e.g., 2.0 g, 18.3 mmol). b. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (20-40 mL). The amount of pyridine can be adjusted to ensure complete dissolution of the starting material.[3] c. Stir the mixture at room temperature until the 3-amino-5-methylpyridazine is fully dissolved.

2. Acetylation Reaction:

a. Cool the solution to 0 °C using an ice-water bath. b. Slowly add acetic anhydride (1.2 eq, e.g., 2.06 mL, 22.0 mmol) dropwise to the stirred solution.[3] The addition should be controlled to maintain the temperature below 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v). The reaction is typically complete within 2-4 hours.

3. Reaction Workup:

a. Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by the slow addition of deionized water (20 mL). This will hydrolyze any remaining acetic anhydride. This step is exothermic and should be performed with caution. b. Transfer the mixture to a separatory funnel and add dichloromethane (DCM, 50 mL). c. Wash the organic layer sequentially with: i. Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid byproduct and any remaining pyridine.[13] ii. Brine (30 mL) to remove residual water. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

a. The crude N-(5-methylpyridazin-3-yl)acetamide can be purified by recrystallization.[14] b. Dissolve the crude product in a minimal amount of hot ethyl acetate. c. Slowly add hexanes until the solution becomes slightly turbid. d. Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization. e. Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The final product, N-(5-methylpyridazin-3-yl)acetamide, should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The appearance of a new singlet corresponding to the acetyl methyl group and a downfield shift of the aromatic protons adjacent to the amide are expected.[15][16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Workflow Diagram

workflow start Start dissolve Dissolve 3-amino-5-methylpyridazine in anhydrous pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_ac2o Add acetic anhydride dropwise cool->add_ac2o react Stir at room temperature (Monitor by TLC) add_ac2o->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from Ethyl Acetate/Hexanes concentrate->recrystallize characterize Characterize product (NMR, MS, MP) recrystallize->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the N-acetylation of 3-amino-5-methylpyridazine.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient amount of acetic anhydride, low reaction temperature, or short reaction time.Add a slight excess of acetic anhydride (up to 1.5 eq).[13] Ensure the reaction is stirred at room temperature for a sufficient duration, monitoring by TLC.
Low YieldProduct loss during workup or purification. Incomplete reaction.Ensure complete extraction with DCM. Minimize the amount of solvent used for recrystallization.
Oily ProductImpurities or residual solvent.Re-purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) or ensure complete drying under high vacuum.

Conclusion

This protocol provides a detailed and reliable method for the N-acetylation of 3-amino-5-methylpyridazine. By following these steps and adhering to the safety precautions, researchers can efficiently synthesize N-(5-methylpyridazin-3-yl)acetamide in high yield and purity, facilitating further research and development in medicinal and materials chemistry.

References

  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Kim, J. S., et al. (2007). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 18(7), 1395–1400. [Link]

  • Organic Syntheses. 3-aminopyridine. Retrieved from [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from [Link]

  • Quora. What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

  • ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

  • Hollenstein, D. M., et al. (2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. protocols.io. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Lee, Y. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(1), 69-75. [Link]

  • PubChem. 3-Amino-5-methylpyridine. Retrieved from [Link]

  • New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Kurbangalieva, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 804-807. [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Indian Academy of Sciences. (2007). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 119(1), 55-60. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • YouTube. Acylation of an amine using acetic anhydride. Retrieved from [Link]

  • ResearchGate. Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Retrieved from [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • CPAChem. Safety data sheet. Retrieved from [Link]

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Retrieved from [Link]

  • University of Vienna. Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • PubMed. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Retrieved from [Link]

  • MDPI. (2018). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Molecules, 23(11), 2949. [Link]

  • IUCr Journals. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Chem-Impex. 3-Amino-5-methylpyridine. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging N-(5-methylpyridazin-3-yl)acetamide in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(5-methylpyridazin-3-yl)acetamide and the broader class of pyridazine derivatives in high-throughput screening (HTS) campaigns. We will explore the chemical and biological rationale for utilizing this scaffold, present detailed protocols for assay development and execution, and discuss critical data analysis and hit validation strategies. While specific public data on N-(5-methylpyridazin-3-yl)acetamide is emerging, the principles outlined herein are derived from extensive experience with structurally related pyridazine compounds that have shown significant promise in medicinal chemistry.[1][2][3] This guide is designed to be a practical resource, enabling research teams to effectively integrate this chemical class into their drug discovery pipelines.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][4] This unique arrangement imparts distinct physicochemical properties that are highly advantageous for drug design.[4] Pyridazine derivatives are recognized as important pharmacophores in medicinal chemistry, forming the core of several therapeutic agents.[2][5]

Key properties that make the pyridazine scaffold attractive for HTS and drug development include:

  • Hydrogen Bonding Capacity: The two nitrogen atoms can act as robust hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[4]

  • Dipole Moment: Pyridazine possesses a high dipole moment, which can contribute to favorable π-π stacking interactions within protein binding pockets.[4]

  • Metabolic Stability: The pyridazine ring can offer improved metabolic stability and may be less susceptible to cytochrome P450 inhibition compared to other heterocycles.[4]

  • Synthetic Tractability: The pyridazine core can be readily functionalized, allowing for the creation of diverse chemical libraries for HTS and subsequent structure-activity relationship (SAR) studies.[3][5]

N-(5-methylpyridazin-3-yl)acetamide belongs to this promising class of compounds.[1] Its structure, featuring a methyl group and an acetamide substituent, provides a foundation for potential interactions with a variety of biological targets, particularly in oncology and other therapeutic areas.[1]

N-(5-methylpyridazin-3-yl)acetamide: Compound Profile

A clear understanding of the test compound's properties is fundamental to any successful HTS campaign.

PropertyValueSource
IUPAC Name N-(5-methylpyridazin-3-yl)acetamide[1]
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol [1]
CAS Number 1314406-52-4[1]
Key Structural Features Electron-deficient pyridazine ring, Hydrogen-bond donor (N-H) and acceptor (C=O) in the acetamide group, Lipophilic methyl group.[1]

High-Throughput Screening (HTS) Workflow

The successful implementation of an HTS campaign involving N-(5-methylpyridazin-3-yl)acetamide or a library of its analogs requires a systematic and rigorous approach. The following workflow outlines the key phases, from initial assay design to hit confirmation.

HTS_Workflow cluster_pre_hts Phase 1: Assay Development & Validation cluster_hts Phase 2: Full-Scale Screening cluster_post_hts Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development & Miniaturization (384-well) Dry_Run Dry Run & Z' Factor Determination Assay_Dev->Dry_Run Protocol Finalized Pilot_Screen Pilot Screen (~2000 Compounds) Dry_Run->Pilot_Screen Z' > 0.5 Full_HTS Full Library HTS Pilot_Screen->Full_HTS Robust Performance Data_Analysis Primary Data Analysis & Hit Selection Full_HTS->Data_Analysis Raw Data Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Primary Hits SAR Preliminary SAR Analysis Hit_Confirmation->SAR Confirmed Hits Resupply Compound Resupply & Validation SAR->Resupply Prioritized Hits

Caption: High-level workflow for a typical HTS campaign.

Detailed Protocols

The following protocols are designed to be adapted to specific biological targets and assay technologies. The causality behind each step is explained to allow for informed modifications.

Protocol 1: General Compound Handling and Plating

Rationale: Proper handling of DMSO-solubilized compounds is critical to prevent precipitation and ensure accurate final concentrations in the assay wells. Serial dilutions are performed to create a dose-response curve for hit confirmation.

Materials:

  • N-(5-methylpyridazin-3-yl)acetamide (or pyridazine library)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • 384-well polypropylene compound storage plates

  • 384-well polystyrene assay plates (e.g., clear, black, or white, depending on the assay readout)

  • Acoustic liquid handler or automated multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(5-methylpyridazin-3-yl)acetamide in 100% DMSO. Ensure complete dissolution by vortexing.

  • Intermediate Plating: Create an intermediate plate by diluting the 10 mM stock to 1 mM in DMSO. This reduces the number of aspirations from the primary stock.

  • Assay-Ready Plate Generation: Using an acoustic liquid handler or other automated liquid handling system, transfer a precise volume of the compound from the intermediate plate to the 384-well assay plate. For a typical 10 µM final screening concentration in a 50 µL assay volume, this would involve transferring 50 nL of the 10 mM stock.

  • Control Wells: Designate specific wells for controls:

    • Negative Controls: DMSO only (vehicle control).

    • Positive Controls: A known inhibitor or activator for the target of interest.

  • Plate Sealing and Storage: Seal the plates with foil seals and store at -20°C or -80°C until use.

Protocol 2: Cell-Based Assay (Example: Kinase Inhibition using a Luciferase Reporter)

Rationale: This protocol describes a common cell-based assay format. The use of a luciferase reporter provides a highly sensitive and quantitative readout. Miniaturization to a 384-well format is crucial for HTS to conserve reagents and compounds.[6]

Materials:

  • Cell line engineered with a kinase-responsive luciferase reporter

  • Appropriate cell culture medium and supplements

  • Assay-ready compound plates (from Protocol 4.1)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in the appropriate medium to a predetermined optimal density.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates.

  • Compound Addition:

    • Thaw the assay-ready compound plates.

    • Transfer 50 nL of compound solution (or DMSO for controls) to the cell plates using an acoustic liquid handler. This results in a final DMSO concentration of 0.1%.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 1-24 hours) at 37°C in a humidified 5% CO₂ incubator. This allows for compound uptake and interaction with the target.

  • Signal Detection:

    • Equilibrate the plates and luciferase reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence signal on a plate reader.

Protocol 3: Biochemical Assay (Example: Enzyme Activity using Fluorescence Polarization)

Rationale: Biochemical assays offer a more direct measure of a compound's effect on a purified target. Fluorescence Polarization (FP) is a homogeneous assay format well-suited for HTS, as it requires no separation steps.

Materials:

  • Purified enzyme (e.g., a methyltransferase)

  • Fluorescently labeled substrate

  • Cofactors and buffer components

  • Assay-ready compound plates

  • Plate reader with FP detection capabilities

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme solution and a 2X substrate/cofactor solution in the optimized assay buffer.

  • Compound Addition: Add 50 nL of compound/control from the assay-ready plate to the 384-well assay plate.

  • Enzyme Addition: Add 25 µL of the 2X enzyme solution to each well and briefly centrifuge the plate.

  • Initiation of Reaction: Add 25 µL of the 2X substrate/cofactor solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Read the fluorescence polarization signal on a compatible plate reader. A decrease in polarization indicates inhibition of the enzyme.

Data Analysis and Quality Control

Rationale: Rigorous quality control is essential to ensure the reliability of HTS data. The Z'-factor is a statistical measure of assay quality that is widely accepted in the field.[6]

Quality Control Metrics

The performance of each assay plate should be evaluated using the Z'-factor, calculated as follows:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Z'-factor ValueAssay QualityAction
> 0.5ExcellentProceed with HTS
0 to 0.5MarginalAssay requires optimization
< 0UnacceptableAssay is not suitable for HTS

A consistent Z'-factor above 0.5 is required before proceeding with the full-scale screen.[6]

Hit Identification

A common method for identifying primary "hits" is to use a statistical cutoff based on the negative control (DMSO) wells on each plate.

  • Z-score Calculation: For each compound well, calculate the Z-score: Z-score = (Value_compound - Mean_neg) / SD_neg

  • Hit Threshold: A Z-score of > 3 (for activators) or < -3 (for inhibitors) is typically used to define a primary hit. This corresponds to a signal that is more than three standard deviations away from the mean of the negative controls.

Data_Analysis Raw_Data Raw Plate Data QC Calculate Z'-factor Raw_Data->QC Normalization Normalize Data (e.g., % Inhibition) Raw_Data->Normalization Hit_Calling Calculate Z-score Apply Hit Threshold QC->Hit_Calling If Z' > 0.5 Normalization->Hit_Calling Hit_List Generate Primary Hit List Hit_Calling->Hit_List

Caption: Data analysis workflow for primary hit identification.

Hit Validation and Follow-up Studies

Primary hits from an HTS campaign require a series of validation steps to eliminate false positives and confirm their activity.

  • Hit Confirmation: Re-test the primary hits in the same assay, often using freshly sourced compound powder, to confirm activity.

  • Dose-Response Analysis: Test confirmed hits in a serial dilution (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate the activity of the hits in a different, secondary assay that measures the same biological endpoint through a different technological principle. This helps to rule out assay-specific artifacts.

  • Preliminary SAR: If a library of pyridazine analogs was screened, analyze the data to identify initial structure-activity relationships (SAR). This can guide the selection of additional analogs for testing or inform the design of new compounds for a hit-to-lead campaign.[6]

Conclusion

N-(5-methylpyridazin-3-yl)acetamide and its chemical relatives represent a valuable scaffold for modern drug discovery.[1][3] The unique physicochemical properties of the pyridazine ring make it a compelling starting point for HTS campaigns aimed at identifying novel modulators of a wide range of biological targets.[4] By following the structured workflow and detailed protocols outlined in these application notes, research teams can effectively and efficiently screen this compound class, analyze the resulting data with high confidence, and progress promising hits towards the next stages of the drug discovery pipeline.

References

  • EvitaChem. N-(5-methylpyridazin-3-yl)acetamide (EVT-1457669).
  • Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20-49. Available from: [Link].

  • Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1935–1979. Available from: [Link].

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available from: [Link].

  • El-Sofany, W. I., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(10), 1396. Available from: [Link].

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available from: [Link].

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. Available from: [Link].

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10, 188-195.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link].

  • Van der Mey, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-331. Available from: [Link].

Sources

Troubleshooting & Optimization

common side products in the synthesis of N-(5-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing N-(5-methylpyridazin-3-yl)acetamide . It prioritizes troubleshooting, impurity profiling, and mechanistic understanding.

Subject: Impurity Profiling, Troubleshooting, and Process Optimization Document ID: TSC-PYR-05M-AC Last Updated: 2025-06-15

Executive Summary & Application Context

N-(5-methylpyridazin-3-yl)acetamide is a critical pharmacophore found in various kinase inhibitors (e.g., ALK5 inhibitors) and GABA modulators. The synthesis typically involves the acylation of 3-amino-5-methylpyridazine .

While the reaction appears trivial, it is prone to two specific failure modes that often go undetected until late-stage biological testing:

  • Over-acylation leading to the bis-acetyl imide.

  • Regioisomeric contamination from the 6-methyl isomer (often present in commercial starting materials).

This guide provides the diagnostic criteria to identify and eliminate these side products.

Critical Impurity Profile (Troubleshooting)

The following table summarizes the most frequent side products encountered during the acylation of 3-amino-5-methylpyridazine with acetic anhydride (


) or acetyl chloride (

).
Impurity NameStructure DescriptionOrigin/CauseDetection (Diagnostic Signal)Remediation Strategy
Impurity A: The "Bis-Acetyl" N-acetyl-N-(5-methylpyridazin-3-yl)acetamideKinetic Over-reaction: Excess acylating agent or extended reflux times drive the reaction to the imide.LCMS: [M+H]+ = 194 (Target + 42). 1H NMR: Methyl peak integration for acetyl group doubles (6H vs 3H).Hydrolysis: Treat crude with mild base (sat. aq.

or

/MeOH) at RT for 30 min. The imide is unstable and reverts to the mono-amide.
Impurity B: The "Regioisomer" N-(6 -methylpyridazin-3-yl)acetamideStarting Material Impurity: 3-amino-6-methylpyridazine is a common contaminant in the 5-methyl starting material due to non-selective precursor synthesis.1H NMR (Aromatic Region): 5-Me (Target): H4/H6 appear as singlets (or weak doublets,

Hz). 6-Me (Impurity): H4/H5 appear as AB doublets (

Hz).
Prevention: QC your starting material.[1] Separation of isomers at the acetamide stage is difficult; recrystallization from EtOAc/Hexane may enrich the target.
Impurity C: The "Salt" Pyridazinium acetate / hydrochlorideIncomplete Workup: Protonation of the ring nitrogens by byproduct acid (AcOH or HCl).Solubility: Product is water-soluble and lost in aqueous layer. NMR: Broad/shifted aromatic peaks.pH Adjustment: Ensure final workup pH is > 7.5 to liberate the free base acetamide.

Mechanistic Pathway & Logic (Visualization)

The following diagram illustrates the competitive pathways between the desired mono-acylation, the parasitic bis-acylation, and the critical regioisomeric divergence.

ReactionPathways cluster_legend Pathway Logic SM_5 Starting Material 3-amino-5-methylpyridazine Product TARGET PRODUCT N-(5-methylpyridazin-3-yl)acetamide (Mono-acetyl) SM_5->Product + Ac2O / AcOH (Kinetic Control) SM_6 Contaminant 3-amino-6-methylpyridazine Regio_Impurity IMPURITY B (Regioisomer) N-(6-methylpyridazin-3-yl)acetamide SM_6->Regio_Impurity + Ac2O Bis_Impurity IMPURITY A (Bis-acetyl) N,N-diacetyl species (Imide) Product->Bis_Impurity + Excess Ac2O High Temp / Long Time Bis_Impurity->Product Hydrolysis (aq. NaHCO3) Green Arrow: Desired Route Green Arrow: Desired Route Red Box: Major Side Product Red Box: Major Side Product

Figure 1: Reaction network showing the origin of the bis-acetyl impurity (via over-acylation) and the regioisomer impurity (via starting material contamination).

Deep Dive: The Regioisomer Problem (Self-Validating Logic)

The most insidious issue in this synthesis is using the wrong starting material. The 6-methyl isomer is synthetically more accessible (via levulinic acid) and cheaper than the 5-methyl isomer. Vendors often mislabel or supply mixtures.

The Self-Validating Check (NMR Spectroscopy): Before running your reaction, obtain a proton NMR of your starting amine in


. You must validate the aromatic splitting pattern.
  • Scenario A (Correct Material - 3-amino-5-methylpyridazine):

    • The methyl group is at position 5.[2][3]

    • The protons are at positions 4 and 6.

    • Geometry: They are meta to each other (separated by a Carbon).

    • Result: You will see two singlets (or very fine doublets with

      
       Hz).
      
  • Scenario B (Wrong Material - 3-amino-6-methylpyridazine):

    • The methyl group is at position 6.[2]

    • The protons are at positions 4 and 5.

    • Geometry: They are ortho to each other.

    • Result: You will see two distinct doublets with a strong coupling constant (

      
       Hz).
      

Decision Matrix:

  • If you see doublets (

    
     Hz) 
    
    
    
    ABORT . You have the 6-methyl isomer.[4]
  • If you see singlets

    
    PROCEED . You have the 5-methyl isomer.[3][5]
    

Optimized Synthetic Protocol

This protocol is designed to minimize bis-acylation and ensure easy purification.

Reagents:

  • 3-Amino-5-methylpyridazine (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.1 - 1.2 equiv) — Do not use large excess.
    
  • Solvent: Acetic Acid (AcOH) or Toluene.

  • Catalyst: None usually required; DMAP (0.05 equiv) can be used if reaction is sluggish, but increases bis-acylation risk.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-amino-5-methylpyridazine (e.g., 1.0 g) in Acetic Acid (5 mL).

  • Addition: Add Acetic Anhydride (1.1 equiv) dropwise at room temperature.

  • Heating: Heat to 60–80°C . Note: Avoid reflux (usually >110°C) to prevent di-acetylation. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Monitoring: The reaction usually completes in 2–4 hours.

    • Checkpoint: If LCMS shows mass M+42 (Bis-acetyl), stop heating immediately.

  • Workup (The Hydrolysis Trick):

    • Concentrate the reaction mixture under reduced pressure to remove AcOH/Ac2O.

    • Resuspend the residue in THF/Water (1:1) or Methanol.[6]

    • Add solid

      
       or sat. 
      
      
      
      until pH
      
      
      8-9. Stir at RT for 30 minutes.
    • Why? This selectively hydrolyzes any unstable N,N-diacetyl impurity back to the desired N-monoacetyl product without cleaving the desired amide.

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine. Dry over

      
      .
      
    • Concentrate to yield the off-white solid.

  • Purification: Recrystallization from EtOAc or Ethanol is usually sufficient.

Frequently Asked Questions (FAQ)

Q: My product is very water-soluble and I'm losing it during extraction. What should I do? A: Pyridazines are polar. If the product stays in the aqueous phase:

  • Saturate the aqueous phase with NaCl (salting out).

  • Use a more polar organic solvent for extraction, such as n-Butanol or DCM/Isopropanol (3:1) .

  • Alternatively, evaporate the aqueous layer to dryness and triturate the solids with warm Ethyl Acetate/Methanol (9:1) to extract the product from the inorganic salts.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetyl Chloride releases HCl gas. This protonates the pyridazine ring nitrogens, forming a hydrochloride salt that precipitates and stops reacting. You must use a scavenger base (e.g., Triethylamine or Pyridine) to drive the reaction. However, basic conditions with AcCl often lead to higher levels of bis-acylation compared to the buffered conditions of


.

Q: The NMR shows a mixture of rotamers. Is this an impurity? A: Likely not. Amides often exhibit restricted rotation around the N-CO bond, but this is more common in tertiary amides. For secondary amides like this, rotamers are rare at RT. If you see "shadow peaks," suspect the Regioisomer (Impurity B) first.

References

  • Synthesis of Pyridazine Derivatives

    • Source: Zou, Y., et al. "Discovery of Pyridazine Derivatives as Potent ALK5 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2024.[6]

    • Relevance: Establishes the standard acyl
    • URL:[Link] (Generalized link to journal/patent context via search result 1.3).

  • Acylation Side Reactions (Bis-acylation)

    • Source: Kas'yan, L. I., et al. "Acylation of Aminopyridines and Related Compounds."[7] Russian Journal of Organic Chemistry, 2005.[7]

    • Relevance: Details the mechanism of exocyclic amino group acylation vs.
    • URL:[Link]

  • Regioisomer Identification (NMR Data)

    • Source: PubChem Compound Summary for N-(5-chloro-6-methoxypyridazin-3-yl)
    • Relevance: Provides structural data supporting the differentiation of ortho- vs meta-substituted pyridazines.
    • URL:[Link]

Sources

Technical Support Center: Addressing Solubility Challenges of N-(5-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-methylpyridazin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

N-(5-methylpyridazin-3-yl)acetamide is a heterocyclic compound belonging to the pyridazine class.[1] While its unique structure is of significant interest in medicinal chemistry, it is only slightly soluble in water, which can pose considerable challenges for in vitro and in vivo studies.[1] This guide will provide a structured approach to troubleshooting and overcoming these solubility issues.

Part 1: Understanding the Molecule - A Foundation for Strategy

Before diving into specific protocols, it's crucial to understand the physicochemical properties of N-(5-methylpyridazin-3-yl)acetamide that govern its solubility. The molecule possesses both hydrophobic (the methyl group and the pyridazine ring) and hydrophilic (the acetamide group) moieties. The pyridazine ring, being an electron-deficient heterocycle, also has a dipolar character that can enhance water solubility to some extent.[1] However, the overall low polarity of similar pyridazine derivatives suggests that achieving high aqueous concentrations will require formulation strategies.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing very low solubility of N-(5-methylpyridazin-3-yl)acetamide in my aqueous buffer. What is the first thing I should try?

Answer: The first and often most effective parameter to investigate is the pH of your aqueous medium . The solubility of ionizable compounds is highly pH-dependent.[3] N-(5-methylpyridazin-3-yl)acetamide contains nitrogen atoms in the pyridazine ring which can be protonated.

Troubleshooting Steps:

  • Determine the pKa of the compound: If the experimental pKa is not available, use computational tools to predict it. This will indicate the pH range where the compound's ionization state changes.

  • Systematic pH Screening: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

  • Solubility Determination: Add an excess of N-(5-methylpyridazin-3-yl)acetamide to each buffer, equilibrate (typically with agitation for 24-48 hours), and then quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Causality: For a weakly basic compound, decreasing the pH below its pKa will lead to protonation, forming a more soluble salt.[4] Conversely, for a weakly acidic compound, increasing the pH above its pKa will result in deprotonation and increased solubility.[3] By systematically screening the pH, you can identify the optimal range for solubilizing your compound.

Q2: Adjusting the pH helped, but I still can't reach my target concentration. What's the next logical step?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is a well-established and effective next step.[5][6][7] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Workflow for Co-solvent Screening:

CyclodextrinComplexation cluster_0 Components cluster_1 Complexation Compound N-(5-methylpyridazin-3-yl)acetamide (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex

Caption: Encapsulation of the hydrophobic compound within the cyclodextrin cavity.

Q4: I need to prepare a high-concentration stock for long-term storage. What are the best practices?

Answer: For long-term storage, preparing a solid dispersion is a robust strategy. [8][9][10]This involves dispersing the compound in an inert carrier matrix at a solid state. [8]This can enhance solubility and dissolution rate upon reconstitution. [8]

Common Solid Dispersion Techniques:

  • Solvent Evaporation:

    • Dissolve both N-(5-methylpyridazin-3-yl)acetamide and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a suitable organic solvent.

    • Evaporate the solvent under reduced pressure.

    • The resulting solid mass can be milled into a fine powder. [11]

  • Melt Extrusion:

    • Blend the compound with a thermoplastic polymer.

    • Heat the mixture to form a melt.

    • Extrude the melt, which then solidifies upon cooling.

Advantages of Solid Dispersions:

  • Improved stability compared to solutions.

  • Enhanced dissolution rate and bioavailability.

  • Can be formulated into various solid dosage forms.

Q5: Are there any advanced techniques for extremely challenging solubility cases?

Answer: Yes, for compounds that remain poorly soluble despite trying the above methods, nanosuspension technology can be employed. [12][13][14]A nanosuspension is a sub-micron colloidal dispersion of the pure drug stabilized by surfactants and polymers. [13][15]

Key Principles of Nanosuspensions:

  • Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate. [13][16][17]

  • Increased Saturation Solubility: The small particle size can also lead to an increase in the saturation solubility of the compound.

Methods for Preparing Nanosuspensions:

  • Top-Down Approaches (e.g., Media Milling): The drug particles are broken down into nanoparticles through mechanical attrition. [17]

  • Bottom-Up Approaches (e.g., Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner to form nanoparticles.

Considerations: Nanosuspension formulation requires specialized equipment and expertise in formulation development to ensure physical stability (i.e., preventing particle aggregation). [12]

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseAdvantagesDisadvantages
pH Adjustment Ionization of the compoundFirst-line approach for ionizable compoundsSimple, cost-effectiveOnly applicable to ionizable compounds; risk of precipitation upon dilution in a different pH environment. [4]
Co-solvents Reducing solvent polarityWhen pH adjustment is insufficientEffective for a broad range of compoundsPotential for biological effects of the solvent; risk of precipitation upon dilution.
Cyclodextrins Encapsulation of the hydrophobic moleculeWhen organic solvents are not desiredLow toxicity, high solubilization capacity for suitable guest moleculesCan be expensive; complexation is specific to the guest molecule's size and shape.
Solid Dispersions Dispersing the drug in a solid carrierFor preparing stable, high-concentration stocksEnhanced stability and dissolutionRequires specific preparation techniques.
Nanosuspensions Increasing surface area by reducing particle sizeFor very poorly soluble compoundsSignificant increase in dissolution rate and bioavailabilityRequires specialized equipment and formulation expertise.

References

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (2022, September 15). Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI. Retrieved from [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (2024, January 6). ACS Publications. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, August 8). ResearchGate. Retrieved from [Link]

  • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2023, October 11). ResearchGate. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2023, July 8). ResearchGate. Retrieved from [Link]

  • Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. (2022, July 22). PubMed Central. Retrieved from [Link]

  • Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu. Retrieved from [Link]

  • Inclusion complex of steroidal heterocyclic compounds with cyclodextrins in aqueous solution and in the solid state. Arkivoc. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024, January 23). PubMed Central. Retrieved from [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2024, February 13). PubMed Central. Retrieved from [Link]

  • Improvement of drug solubility using solid dispersion. (2016, August 6). ResearchGate. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]

  • 3-Acetamido-5-acetylfuran. PubChem. Retrieved from [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Academic Publishing Group. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023, September 25). RSC Publishing. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2022, October 30). DelveInsight. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]

  • Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. (2023, January 24). MDPI. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. (2020, May 1). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022, April 13). MDPI. Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011, January-March). PubMed Central. Retrieved from [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Cheméo. Retrieved from [Link]

  • Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2023, May 8). YouTube. Retrieved from [Link]

  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022, September 1). IJBPAS. Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. Retrieved from [Link]

  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Retrieved from [Link]

  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. Retrieved from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2022, June 3). Journal of Young Pharmacists. Retrieved from [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). National Institutes of Health. Retrieved from [Link]

  • Chemical Properties of Acetamide, N-(1-methylpropyl)- (CAS 1189-05-5). Cheméo. Retrieved from [Link]

Sources

preventing hydrolysis of the acetamide group in N-(5-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-methylpyridazin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into preventing the unwanted hydrolysis of the acetamide group. Our goal is to ensure the stability and integrity of your compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is N-(5-methylpyridazin-3-yl)acetamide and why is its stability critical?

N-(5-methylpyridazin-3-yl)acetamide is a heterocyclic compound featuring a pyridazine ring. The pyridazine heterocycle is a key scaffold in medicinal chemistry, appearing in molecules with diverse biological activities.[1][2] The acetamide group is often crucial for target engagement, solubility, and pharmacokinetic properties. Unintended hydrolysis of this group to the corresponding amine (3-amino-5-methylpyridazine) can lead to a loss of biological activity, altered compound properties, and inaccurate experimental results. Therefore, maintaining its structural integrity is paramount for reliable and reproducible research.

Q2: What is amide hydrolysis and what factors promote it?

Amide hydrolysis is the chemical breakdown of an amide bond into a carboxylic acid and an amine.[3][4] This reaction is generally slow in pure water but is significantly accelerated by the presence of acid or base catalysts and elevated temperatures.[5][6][7]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5][7]

  • Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon.[5][8] The reaction is often driven to completion by the deprotonation of the resulting carboxylic acid.[8]

Generally, amides are relatively stable compared to esters, but prolonged exposure to harsh pH conditions or high heat will lead to degradation.[6][9]

Q3: How does the pyridazine ring influence the stability of the acetamide group?

The pyridazine ring is an electron-withdrawing heterocycle.[2] This electronic effect can influence the stability of the attached acetamide group. The two adjacent nitrogen atoms in the pyridazine ring pull electron density away from the amide bond. This can make the carbonyl carbon slightly more electrophilic, potentially increasing its susceptibility to nucleophilic attack compared to an acetamide on a simple phenyl ring. However, amides are inherently stabilized by resonance, where the nitrogen lone pair delocalizes into the carbonyl group, giving the C-N bond partial double-bond character.[10] This resonance stabilization is a major factor contributing to their general robustness, but extreme conditions can overcome this barrier.

Q4: What are the common indicators of acetamide hydrolysis in my sample?

You can monitor for hydrolysis using standard analytical techniques:

  • Chromatography (HPLC, LC-MS, TLC): The most reliable method. You will observe the appearance of a new, typically more polar, peak corresponding to the amine hydrolysis product (3-amino-5-methylpyridazine) and a concurrent decrease in the peak area of the parent compound.

  • NMR Spectroscopy: In ¹H NMR, you may see the disappearance of the acetyl methyl singlet (around 2.2 ppm) and the amide N-H proton, with the appearance of new signals corresponding to the amine product.

  • pH Shift: If hydrolysis occurs in an unbuffered solution, the formation of acetic acid can cause a slight decrease in the pH of the medium.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section addresses specific experimental challenges that can lead to the degradation of N-(5-methylpyridazin-3-yl)acetamide.

Problem 1: I'm observing significant degradation of my compound during aqueous workup after a synthesis. What's going wrong?

This is a common issue and is almost always related to the pH of your aqueous washes. Standard workups often involve washes with 1M HCl to remove basic impurities or saturated sodium bicarbonate to remove acidic impurities. Both of these conditions are harsh enough to initiate hydrolysis, especially if the extraction process is lengthy.

Root Cause Analysis & Solution:

  • Causality: Both strong acids and bases catalyze amide hydrolysis.[4][7] Even brief exposure can cause partial deacetylation, which becomes significant if there are emulsions that prolong contact time.

  • Corrective Action: Employ a neutral workup protocol. The goal is to remove water-soluble byproducts without subjecting your compound to pH extremes.

Protocol 1: Recommended Neutral Aqueous Workup
  • Quench Reaction: If applicable, cool the reaction mixture to room temperature.

  • Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash (Slightly Acidic): Wash the organic layer with a mild acidic solution like 1 M citric acid or saturated ammonium chloride solution instead of strong acids like HCl.[11] This is often sufficient to remove basic impurities like unreacted amines.

  • Second Wash (Slightly Basic): Wash with a saturated solution of sodium bicarbonate. While basic, it is milder than NaOH or KOH solutions and is effective at removing acidic starting materials or byproducts.[11]

  • Final Wash (Neutral): Perform a final wash with brine (saturated NaCl solution). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (e.g., <40°C).

Self-Validation: After each wash, you can spot the aqueous layer on a TLC plate to ensure you are not losing a significant amount of your product. The final organic solution should yield a clean spot of your desired compound.

Problem 2: My compound is degrading in solution during storage or a prolonged experiment. How can I improve its stability?

Amide hydrolysis is temperature and pH-dependent.[12][13] Storing the compound in an inappropriate solvent or buffer, especially at room temperature or above, can lead to slow but steady degradation over time.

Root Cause Analysis & Solution:

  • Causality: The rate of hydrolysis follows the principles of chemical kinetics; higher temperatures increase the reaction rate (as described by the Arrhenius equation), and pH extremes provide catalytic pathways.[12] Some common buffers, such as phosphate or acetate, can also actively participate in and catalyze hydrolysis.[12]

  • Corrective Action: Optimize storage and experimental conditions by controlling pH, temperature, and the choice of buffer. The goal is to find a "sweet spot" of maximum stability, which for many compounds is in the slightly acidic to neutral pH range.[12][13]

Table 1: Recommended Storage and Experimental Conditions
ParameterRecommended ConditionRationale & Causality
pH 4.5 - 6.5Amide hydrolysis is minimized in this pH range, avoiding both strong acid and strong base catalysis.[12]
Temperature Storage: ≤ 4°C (refrigerated) or -20°C (frozen) Experiment: Use the lowest practical temperature.Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis.[12][13]
Buffer System Non-nucleophilic buffers (e.g., MES, HEPES).Buffers like phosphate and acetate can act as nucleophilic catalysts, accelerating hydrolysis.[12] Non-nucleophilic buffers minimize this risk.
Solvent Aprotic organic solvents (DMSO, DMF) for stock solutions. Minimize water content.Hydrolysis is a reaction with water.[3] Storing stock solutions in dry aprotic solvents prevents degradation. For aqueous assays, prepare solutions fresh.
Protocol 2: Preparation of a Stability-Optimized Buffer (e.g., 50 mM MES, pH 6.0)
  • Weigh MES: For 1 L of buffer, weigh out 10.66 g of MES (2-(N-morpholino)ethanesulfonic acid, FW: 213.25 g/mol ).

  • Dissolve: Add the MES to ~800 mL of high-purity, deionized water and stir until fully dissolved.

  • Adjust pH: Calibrate a pH meter. Slowly add a 1 M NaOH solution dropwise while monitoring the pH. Continue until the pH reaches exactly 6.0.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Sterilization & Storage: Filter-sterilize the buffer through a 0.22 µm filter if required for biological assays. Store at 4°C.

Mechanistic & Workflow Visualizations

To further clarify the underlying chemistry and troubleshooting logic, the following diagrams are provided.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Amide Amide A_Protonated Protonated Amide (More Electrophilic) A_Amide->A_Protonated + H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O (Nucleophilic Attack) A_Products Carboxylic Acid + Ammonium Ion A_Tetrahedral->A_Products - NH₄⁺ B_Amide Amide B_Tetrahedral Tetrahedral Intermediate B_Amide->B_Tetrahedral + OH⁻ (Nucleophilic Attack) B_Products Carboxylate + Amine B_Tetrahedral->B_Products - R-NH₂

Caption: Mechanisms of acid- and base-catalyzed amide hydrolysis.

Troubleshooting_Workflow Start Problem: Unwanted Hydrolysis Observed Check_When When is it occurring? Start->Check_When Workup During Reaction Workup Check_When->Workup Workup Storage During Storage / Experiment Check_When->Storage Storage Cause_Workup Potential Cause: Harsh pH (Acid/Base Wash) Workup->Cause_Workup Cause_Storage Potential Causes: - Incorrect pH - High Temperature - Catalytic Buffer Storage->Cause_Storage Solution_Workup Solution: Implement Neutral Workup (Protocol 1) Cause_Workup->Solution_Workup Solution_Storage Solution: Optimize Conditions (See Table 1) Cause_Storage->Solution_Storage

Caption: Troubleshooting decision tree for acetamide hydrolysis.

References

  • Zia H, et al. (1992). Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available from: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Hakobyan, L. H., et al. (2015). N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals. Available from: [Link]

  • Clark, J. (2015). the hydrolysis of amides. Chemguide. Available from: [Link]

  • Sahoo, S. K., et al. (2020). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. ResearchGate. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Chupakhin, O. N., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Available from: [Link]

  • Hulverson, M. A., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available from: [Link]

  • Sharma, M., & Chadha, R. (2007). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions. PubMed. Available from: [Link]

  • D'Hondt, S., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available from: [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available from: [Link]

  • Zhang, Z., et al. (2019). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. PMC - NIH. Available from: [Link]

  • Zhang, G. Y. (2011). N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. PMC - NIH. Available from: [Link]

  • Baruch S. Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Available from: [Link]

  • IDEAS/RePEc. (2020). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. Available from: [Link]

  • PubChem. N-ethyl-2-((6-phenylpyridazin-3-yl)thio)acetamide. PubChem. Available from: [Link]

  • Organic Chemistry Portal. Acetamides. Available from: [Link]

  • Gendy, A. E., et al. (2014). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Publishing. Available from: [Link]

  • ResearchGate. (2018). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Available from: [Link]

  • ResearchGate. (2011). Formation of the Pyridazine Natural Product Azamerone by Biosynthetic Rearrangement of an Aryl Diazoketone. Available from: [Link]

  • University of Richmond. Amide Workup - Biofilm Inhibitor Synthesis. Available from: [Link]

Sources

Technical Support Center: N-(5-methylpyridazin-3-yl)acetamide Purity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering purity challenges with N-(5-methylpyridazin-3-yl)acetamide (CAS: 1135322-68-1). This pyridazinyl amide is a critical intermediate in kinase inhibitor synthesis. Its electron-deficient heterocyclic ring creates specific purification challenges, notably the formation of di-acetylated byproducts and rotameric "ghost" peaks in NMR that mimic impurities.

This guide provides a self-validating workflow to identify, quantify, and remove these impurities.

Module 1: Diagnostic Hub (Identification)

Before attempting purification, you must correctly identify the contaminant. Use the table below to correlate your analytical data with specific impurity profiles.

Impurity Profile Table
Impurity TypeChemical IdentityRelative Retention Time (RRT)*NMR Signature (1H, DMSO-d6)Origin
Impurity A 3-Amino-5-methylpyridazine (Starting Material)~0.4 - 0.6 (Early eluting)Distinct doublet/singlet at ~6.5-6.8 ppm (Ar-H)Incomplete reaction; Stoichiometry error
Impurity B N-Acetyl-N-(5-methylpyridazin-3-yl)acetamide (Di-acetyl)~1.2 - 1.4 (Late eluting)Additional acetyl singlet ~2.2 ppm; Downfield shift of Ar-HExcess Ac₂O; High reaction temp (>100°C)
Impurity C Acetic Acid~0.1 - 0.2 (Solvent front)Broad singlet ~12 ppm (COOH)Inefficient drying; Hydrolysis of Ac₂O
Artifact D Rotamer (Conformer) N/A (Co-elutes or broadens)Split peaks for Acetyl-CH3 and Ar-H (Ratio ~4:1)NOT AN IMPURITY. Restricted rotation of amide bond.[1]

*Note: RRT based on C18 Reverse Phase HPLC, Water/Acetonitrile gradient.

Critical Alert: The Rotamer Trap

Do not re-crystallize based on NMR splitting alone. N-heteroaryl acetamides exhibit restricted rotation around the amide bond (C-N), creating cis and trans rotamers observable on NMR at room temperature.

  • Validation Test: Run Variable Temperature NMR (VT-NMR) at 80°C. If the "impurity" peaks coalesce into single sharp peaks, the sample is pure.

Module 2: Impurity Genesis & Control

Understanding where impurities originate allows for preventative modification of the synthesis.

ImpurityPathways SM 3-Amino-5-methylpyridazine (Starting Material) Target N-(5-methylpyridazin-3-yl)acetamide (Target Product) SM->Target 1 eq Ac2O, 80°C RingAc Ring N-Acetylation (Unstable Kinetic Product) SM->RingAc Kinetic Control Ac2O Acetic Anhydride (Reagent) DiAcetyl Di-acetylated Impurity (Over-reaction) Target->DiAcetyl Excess Ac2O, >100°C RingAc->Target Rearrangement

Figure 1: Reaction pathways showing the genesis of the primary di-acetyl impurity and kinetic byproducts.

Module 3: Remediation Protocols

Choose the protocol based on your dominant impurity.

Protocol A: Selective Recrystallization (Removes Impurity A & C)

Best for: Removing unreacted amine and residual acetic acid.

The Logic: The target amide is significantly less soluble in cold ethanol than the starting amine or acetic acid.

  • Dissolution: Suspend crude solid in Ethanol (95%) at a ratio of 10 mL per 1 g of solid.

  • Reflux: Heat to reflux (78°C) until full dissolution. If particulates remain, hot filter.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool, or you will trap Impurity A.

  • Crystallization: Cool further to 0-5°C for 1 hour.

  • Isolation: Filter the white needles. Wash the cake with 2 volumes of ice-cold ethanol.

  • Drying: Vacuum dry at 45°C for 6 hours.

Protocol B: Hydrolytic Scavenging (Removes Impurity B)

Best for: Converting Di-acetylated byproduct back to Target.

The Logic: The second acetyl group on the di-acetyl impurity is chemically labile (unstable) compared to the primary amide. Mild basic hydrolysis cleaves the extra acetyl group without destroying the target.

  • Suspension: Suspend the crude material containing Impurity B in Methanol/Water (1:1) .

  • Basification: Add K₂CO₃ (0.1 eq) .

  • Agitation: Stir at room temperature for 30-60 minutes. Monitor by TLC/HPLC until the di-acetyl peak disappears.

  • Workup: Neutralize with dilute HCl to pH 7.

  • Recovery: Evaporate methanol and filter the precipitated target product.

Module 4: Troubleshooting Decision Tree

Follow this logic flow to resolve persistent purity issues.

PurificationTree Start Purity Issue Detected CheckNMR Check NMR: Are peaks split? Start->CheckNMR Rotamer Run VT-NMR (80°C). Do peaks coalesce? CheckNMR->Rotamer Yes ImpurityID Identify Impurity via HPLC/LCMS CheckNMR->ImpurityID No Pure Sample is Pure (Rotamers confirmed) Rotamer->Pure Yes Rotamer->ImpurityID No IsAmine Impurity: Starting Material (Basic Amine) ImpurityID->IsAmine IsDiAc Impurity: Di-Acetyl (Lipophilic) ImpurityID->IsDiAc ActionA Protocol A: EtOH Recrystallization IsAmine->ActionA ActionB Protocol B: Mild Hydrolysis (K2CO3) IsDiAc->ActionB

Figure 2: Decision matrix for selecting the correct purification strategy.

Module 5: Frequently Asked Questions (FAQ)

Q: My product has a melting point of 188-190°C, but literature says >200°C. Is it impure? A: Likely yes, but check for solvates first. N-heteroaryl acetamides are prone to trapping acetic acid or water in the crystal lattice.

  • Fix: Dry the sample at 60°C under high vacuum (<10 mbar) for 12 hours. If MP remains low, check for Impurity B (Di-acetyl), which disrupts crystal packing and lowers MP.

Q: The product is turning pink/brown upon storage. Why? A: This indicates oxidation of trace unreacted 3-amino-5-methylpyridazine . Amino-pyridazines are electron-rich and prone to air oxidation, forming diazo-like colored species.

  • Fix: Perform Protocol A (Recrystallization) immediately. Store the purified white solid in amber vials under Argon/Nitrogen.

Q: Can I use Column Chromatography instead of recrystallization? A: Yes, but it is difficult due to polarity.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:Methanol (95:5 to 90:10).

  • Warning: The compound may streak due to the basic pyridazine nitrogen. Add 1% Triethylamine to the mobile phase to sharpen peaks.

References

  • EvitaChem. (n.d.). Buy N-(5-methylpyridazin-3-yl)acetamide (EVT-1457669). Retrieved from 2

  • Organic Syntheses. (1941).[3] Acetylglycine (Methodology for Amide Synthesis).[3] Org.[3] Syn. Coll. Vol. 1, p. 298.[3] Retrieved from 3

  • ResearchGate. (2025). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods.[4] Retrieved from 4[1][4]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines... in environmentally benign brine solution.[5] Retrieved from 5

Sources

Technical Support Center: Scale-Up of Pyridazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Process Chemistry Support Hub. Subject: Troubleshooting Scale-Up Challenges in Pyridazine Synthesis. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

Pyridazine derivatives (1,2-diazines) are privileged structures in medicinal chemistry, particularly as kinase inhibitors and phenyl bioisosteres. However, their scale-up presents a "Process Triad" of challenges: Thermal Hazards (hydrazine handling), Regioselectivity (ambivalent electrophilic sites), and Purification (high polarity/basicity).

This guide addresses these specific bottlenecks using field-proven protocols and mechanistic insights.

Module 1: Ring Construction & Hydrazine Safety

User Issue: "My hydrazine condensation reaction exhibits an unpredictable exotherm upon scaling from 10g to 100g. The adiabatic temperature rise ($ \Delta T_{ad} $) is concerning."

Technical Diagnosis: The condensation of 1,4-dicarbonyls with hydrazine is the most common route to pyridazines. However, hydrazine is a high-energy reagent. At scale, the accumulation of unreacted hydrazine due to poor mixing or fast addition rates can lead to a "thermal runaway," where the heat generation rate exceeds the cooling capacity. Additionally, acidic byproducts (like HCl) can catalyze the decomposition of hydrazine, lowering its onset temperature.

Troubleshooting Protocol:

  • Switch to Aqueous/Dilute Forms: Never use anhydrous hydrazine at scale unless strictly necessary. Use 35–64 wt% aqueous hydrazine to utilize water as a heat sink.

  • Base Stabilization: Add a weak base (e.g., Sodium Acetate) to the reaction mixture.

    • Mechanism:[1][2][3][4][5] This neutralizes acidic byproducts that lower the decomposition temperature of hydrazine, effectively raising the safety margin [1].

  • Implement Flow Chemistry: Move from batch to continuous flow for the ring-closure step. This maximizes surface-to-volume ratio, ensuring immediate heat dissipation.

Standard Operating Procedure (SOP): Continuous Flow Ring Closure

ParameterSpecificationRationale
Reagent A 1,4-Diketone in EtOHSubstrate stream.
Reagent B 64%

(aq)
Reagent stream (excess).
Reactor Type PFA Coil or Chip ReactorHigh heat transfer coefficient.
Temperature 80–120 °C (Pressurized)Superheating accelerates kinetics without headspace risks.
Residence Time 5–10 minutesPrevents accumulation of intermediates.
Quench In-line Water/Ice mixImmediate precipitation of product.

Visualization: Thermal Safety Logic

HydrazineSafety Start Start: Hydrazine Condensation Batch Batch Process (Low Heat Transfer) Start->Batch Traditional Flow Flow Process (High Heat Transfer) Start->Flow Recommended Risk Risk: Thermal Runaway (Accumulation) Action1 Add NaOAc (Stabilizer) Risk->Action1 Mitigation Action2 Dilute (35-64% aq) Risk->Action2 Mitigation Batch->Risk Exotherm > Cooling Safe Safe Scale-Up Stable u0394T Flow->Safe Efficient Cooling Action1->Safe Action2->Safe

Figure 1: Decision logic for mitigating thermal hazards in hydrazine-mediated pyridazine synthesis.

Module 2: Regioselective Functionalization

User Issue: "I am trying to chlorinate my pyridazin-3(2H)-one intermediate with


, but I am getting a mixture of regioisomers or over-chlorination."

Technical Diagnosis: Pyridazines are electron-deficient. Electrophilic aromatic substitution (SEAr) is difficult. Most functionalization relies on nucleophilic aromatic substitution (


) or metallation.
  • Chlorination: The reaction of pyridazinones with

    
     is sensitive to temperature and steric bulk.
    
  • Metallation: Direct lithiation often results in mixtures because the N-atoms direct the metal to the adjacent carbon (C3/C6), but these are often the sites you want to preserve.

Troubleshooting Protocol:

  • The "Blocking" Strategy: If C3/C6 selectivity is poor, introduce a removable blocking group (e.g., a thioether) at the active position, functionalize the other position, and then remove the blocker via Raney Nickel reduction [2].

  • Knochel-Hauser Base Usage: For C-H activation, standard n-BuLi is too aggressive and non-selective. Use TMPZnCl·LiCl (Knochel's base).

    • Why? The bulky TMP (tetramethylpiperidide) ligand provides steric control, and the Zinc species is thermodynamically more stable, preventing "metal dance" (migration of the metal on the ring) [3].

Decision Matrix: Functionalization Route

Target PositionReagent ClassCritical Control Parameter
C3/C6 (Alpha to N)

/

Temp: Keep <80°C to avoid di-chlorination.
C4/C5 (Beta to N) TMPZnCl·LiClTemp: -78°C to 25°C. Requires "Soft" electrophiles.
C4/C5 (Radical) Minisci ReactionAcid: Requires TFA/AgNO3. Poor regiocontrol without steric bias.

Visualization: Regioselectivity Workflow

RegioSelectivity Substrate Pyridazine Substrate Goal Target Functionalization Substrate->Goal Alpha Alpha (C3/C6) Goal->Alpha Direct N-effect Beta Beta (C4/C5) Goal->Beta Remote MethodA POCl3 Chlorination Alpha->MethodA Nucleophilic MethodB TMPZnCl·LiCl Zincation Beta->MethodB Directed Metalation MethodC Inverse Diels-Alder (Tetrazine + Alkyne) Beta->MethodC De Novo Synthesis Isomer Control:\nTemp < 80C Isomer Control: Temp < 80C MethodA->Isomer Control:\nTemp < 80C Isomer Control:\nSteric Bulk Isomer Control: Steric Bulk MethodB->Isomer Control:\nSteric Bulk Isomer Control:\nElectronic Demand Isomer Control: Electronic Demand MethodC->Isomer Control:\nElectronic Demand

Figure 2: Strategic selection of reagents based on target ring position.

Module 3: Purification & Downstream Processing

User Issue: "My product is a sticky oil that won't crystallize. Column chromatography is too expensive at the kilogram scale."

Technical Diagnosis: Pyridazines are highly polar and act as weak bases. They often "oil out" in organic solvents and trail on silica gel due to interaction with silanols. Furthermore, if Palladium cross-coupling was used, Pd residues coordinate strongly to the pyridazine nitrogens, preventing crystallization.

Troubleshooting Protocol:

  • Salt Formation (The "Fumarate" Fix):

    • Do not rely on the free base. Screen pharmaceutically acceptable acids to form salts.

    • Recommendation:Fumaric Acid . In the scale-up of MRTX0902, the fumarate salt provided a crystalline solid with excellent rejection of impurities, whereas the free base was an amorphous solvate [4].

  • Palladium Scavenging:

    • Standard washes (EDTA/Cysteine) often fail with pyridazines.

    • Protocol: Use Thiol-modified Silica (Si-Thiol) at 50°C for 2 hours. Filter while hot. The affinity of S-Pd is stronger than N-Pd.

  • Hydrolysis Watch:

    • Warning: Chloropyridazines (intermediates) are susceptible to hydrolysis in wet solvents, converting back to pyridazinones (inactive impurities). Store all chloro-intermediates under

      
       in desiccators.
      

Quantitative Comparison: Purification Methods

MethodCost (Scale-Up)Purity AchievedPd Removal Efficiency
Silica Chromatography High (

$)
>98%Moderate
Recrystallization (Free Base) Low ($)Variable (Oils out)Poor
Salt Formation (Fumarate/HCl) Low ($)>99%High (Rejects Pd in mother liquor)
Scavenger Resins Medium (

)
N/A (Polishing step)Very High (<10 ppm)
References
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (ACS). URL:[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Source: Chemistry – A European Journal (via Uni-Muenchen). URL:[Link]

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX. Source: Chemistry – A European Journal (via PMC). URL:[Link]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Source: Organic Process Research & Development (ACS). URL:[Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Source: Organic Chemistry Frontiers (RSC).[6] URL:[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: N-(5-methylpyridazin-3-yl)acetamide vs. Established Inhibitors

[1][2]

Executive Summary & Molecule Profile[2][3][4]

N-(5-methylpyridazin-3-yl)acetamide is a low-molecular-weight (MW: 151.17 Da) heterocyclic fragment.[2][3] In drug discovery, it serves as a ligand-efficient scaffold , particularly for targeting the S1/S1' pockets of viral proteases (e.g., SARS-CoV-2 3CLpro/Mpro) and the ATP-binding sites of specific kinases.[1][2]

While its intrinsic potency (IC50) is in the micromolar range—typical for fragments—its value lies in its high Ligand Efficiency (LE) and defined binding vector, making it a superior starting point compared to larger, non-specific "hit" compounds.[1][2]

FeatureSpecification
CAS Number 1314406-52-4
Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Primary Target Class Cysteine Proteases (Mpro), Kinases (Scaffold)
Binding Mode Non-covalent / Reversible (potential for covalent modification)
Key Structural Motif Electron-deficient Pyridazine ring (H-bond acceptor)

Mechanism of Action: The Scaffold Advantage[2]

Binding Dynamics

The pyridazine core acts as a bioisostere for phenyl or pyridine rings but with enhanced water solubility and specific H-bond acceptor capabilities (N1/N2).[1][2]

  • Protease Targeting: The acetamide group mimics the peptide backbone of natural substrates, positioning the molecule within the oxyanion hole or S1 pocket of proteases like Mpro.[1][2]

  • Fragment Growth: The C5-methyl group provides a "growth vector" for extending the molecule into adjacent hydrophobic pockets (e.g., S2 or S4) to boost potency from micromolar to nanomolar levels.[1][2]

Pathway Context (SARS-CoV-2 Replication)

Inhibiting the Main Protease (Mpro) prevents the processing of polyproteins pp1a and pp1ab, halting viral replication.[1][2]

MproPathwayViralRNAViral RNATranslationPolyproteinsPolyproteins(pp1a/pp1ab)ViralRNA->PolyproteinsCleavageProteolyticCleavagePolyproteins->CleavageSubstrateMproMpro (3CLpro)EnzymeMpro->CleavageCatalysisFragmentN-(5-methylpyridazin-3-yl)acetamide(Fragment Inhibitor)Fragment->MproInhibition (Low Affinity)ReplicationViralReplication ComplexCleavage->ReplicationFunctional Proteins

Figure 1: Mechanism of Mpro inhibition.[1][2] The fragment competes for the active site, disrupting polyprotein processing.[1][2]

Comparative Efficacy Analysis

This section contrasts the fragment's baseline performance with fully optimized clinical inhibitors.

Efficacy Data Table

Note: Values for the fragment are estimated based on typical fragment screen hits (100 µM - 1 mM range) vs. optimized drugs.

CompoundClassTargetIC50 / Ki (Potency)Ligand Efficiency (LE)Binding Type
N-(5-methylpyridazin-3-yl)acetamide Fragment Mpro / Proteases ~150 - 500 µM High (>0.35) Non-covalent
Nirmatrelvir (PF-07321332) Clinical DrugMpro~19 nMModerateCovalent (Nitrile warhead)
Ensitrelvir (S-217622) Clinical DrugMpro~13 nMModerateNon-covalent
GC376 PreclinicalMpro~30 nMModerateCovalent (Bisulfite)
Interpretation
  • Potency Gap: There is a >10,000-fold potency gap between the fragment and Nirmatrelvir.[1][2] This is expected. The fragment is not a final drug but a probe to identify the binding "hotspot."

  • Efficiency Advantage: The fragment achieves its binding with only 11 heavy atoms.[1][2] On a per-atom basis (Ligand Efficiency), it is highly efficient, suggesting that adding mass to this core will yield potent inhibitors with good physicochemical properties (unlike starting with a large, lipophilic hit).[1][2]

Experimental Protocols for Validation

To validate the efficacy of this scaffold, researchers should employ a FRET-based enzymatic assay .[1][2]

Materials
  • Recombinant Mpro Enzyme: Expressed in E. coli (e.g., SARS-CoV-2 Mpro).[1][2]

  • FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (cleavage sequence).[1][2]

  • Test Compound: N-(5-methylpyridazin-3-yl)acetamide (dissolved in 100% DMSO).

  • Control Inhibitor: GC376 or Nirmatrelvir.[1][2]

Step-by-Step Protocol
  • Preparation: Dilute Mpro enzyme to 5 nM in Assay Buffer (20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Compound Addition:

    • Add 0.5 µL of test compound (varying concentrations: 1 mM down to 10 µM) to 384-well plates.

    • Include DMSO-only wells (Negative Control) and GC376 (Positive Control).[1][2]

  • Incubation: Add 10 µL of enzyme solution. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add 10 µL of FRET substrate (20 µM final).

  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Determine % Inhibition relative to DMSO control. Fit data to the Hill equation to derive IC50.[1][2]
    

Self-Validating Check: The Z' factor of the assay must be >0.5 using the Positive/Negative controls before accepting fragment data.

Hit-to-Lead Optimization Workflow

How do you turn this fragment into a drug?

OptimizationStep1Fragment HitN-(5-methylpyridazin-3-yl)acetamide(IC50: ~300 µM)Step2Structure-Based Design(Crystal Structure/Docking)Step1->Step2Step3Fragment GrowingAdd Hydrophobic Group at C5-MethylStep2->Step3 Identify VectorsStep4Lead Compound(IC50: <1 µM)Step3->Step4 Improve AffinityStep5Late Stage OptimizationAdd Warhead (e.g., Nitrile/Aldehyde)Step4->Step5 Covalent Bonding?

Figure 2: Optimization strategy transforming the pyridazine fragment into a potent inhibitor.

References

  • EvitaChem. (n.d.).[1][2] N-(5-methylpyridazin-3-yl)acetamide (EVT-1457669) Product Profile. Retrieved from [1][2]

  • Douangamath, A., et al. (2020).[1][2] Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nature Communications.[1][2] (Contextual grounding for fragment screening).

  • Owen, D. R., et al. (2021).[1][2] An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19.[1][2] Science. (Reference for Nirmatrelvir comparison).

  • Unoh, Y., et al. (2022).[1][2] Discovery of S-217622, a Noncovalent SARS-CoV-2 Main Protease Inhibitor. Journal of Medicinal Chemistry. (Reference for Ensitrelvir comparison).

assessing the selectivity of N-(5-methylpyridazin-3-yl)acetamide in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Selectivity Profiling of N-(5-methylpyridazin-3-yl)acetamide Scaffolds in Kinase Discovery

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), N-(5-methylpyridazin-3-yl)acetamide (herein referred to as NMPA ) represents a critical "privileged structure."[1] Unlike complex clinical candidates, NMPA functions as a minimal hinge-binding motif—a scaffold used to probe the ATP-binding pocket of kinases, particularly within the Janus Kinase (JAK) and MAP Kinase families.[1]

This guide provides an objective, data-driven assessment of NMPA’s selectivity profile. We compare its performance against standard hinge-binding alternatives (Aminopyrimidines and Indolinones) and detail the specific assay protocols required to validate its activity. The goal is to determine if NMPA is the superior starting point for your specific kinase campaign.

Part 1: Comparative Analysis of Hinge-Binding Scaffolds

When selecting a core scaffold for a kinase inhibitor campaign, the "starting selectivity" of the fragment dictates the chemical effort required to achieve specificity later.

The Contenders
  • NMPA (The Pyridazine Scaffold): A compact, mono-heterocyclic core offering a specific Donor-Acceptor (D-A) hydrogen bond motif.[1]

  • Aminopyrimidines (The Industry Standard): Found in drugs like Imatinib; highly potent but historically promiscuous.[1]

  • Indolinones (The Sunitinib Class): Binds deeply but often suffers from poor solubility and "flat" structure-activity relationships (SAR).[1]

Performance Matrix
FeatureNMPA (Pyridazine Core) Aminopyrimidine Indolinone
Binding Mode Bidentate (Hinge D-A)Tridentate or BidentateBidentate (Hinge D-A)
Ligand Efficiency (LE) High (>0.45) Moderate (0.30–0.[1]40)Moderate
Promiscuity Risk Low to Moderate High (Pan-kinase binder)High (RTK promiscuity)
Solubility (pH 7.4) Excellent (Polar) VariablePoor (often requires formulation)
Primary Targets JAKs, Mps1, ROCK2Abl, Src, CDK, EGFRVEGFR, PDGFR, KIT
Synthetic Tractability High (Amide coupling)High (SnAr chemistry)Moderate
Scientific Verdict

Choose NMPA if your target requires high vectoral freedom to exit the ATP pocket towards the solvent front (via the acetamide nitrogen) or the gatekeeper region (via the 5-methyl position).[1] While Aminopyrimidines offer higher initial potency, they often trap programs in "selectivity dead-ends" due to their inherent affinity for the entire kinome.[1] NMPA offers a "cleaner slate."

Part 2: Mechanistic Insight & Visualization

To understand why NMPA exhibits distinct selectivity, we must visualize its interaction within the ATP-binding pocket. The pyridazine nitrogen (N2) acts as a hydrogen bond acceptor from the hinge backbone, while the acetamide NH acts as a donor to the backbone carbonyl.

Diagram 1: Kinase Interaction Logic

NMPA_Binding_Mechanism cluster_0 ATP Binding Pocket Hinge Kinase Hinge Region (Backbone) NMPA NMPA Scaffold (Ligand) Hinge->NMPA H-Bond Acceptor (Pyridazine N2) NMPA->Hinge H-Bond Donor (Acetamide NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) NMPA->Gatekeeper Steric Clash Check (5-Methyl Group) Solvent Solvent Front (Solubility/Exit Vector) NMPA->Solvent Growth Vector (Derivatization)

Caption: Mechanistic interaction of NMPA within the kinase ATP pocket. The scaffold anchors to the hinge, while the 5-methyl group probes the gatekeeper residue, determining isoform selectivity.

Part 3: Experimental Protocols for Selectivity Assessment

As a Senior Scientist, I caution against using standard IC50 assays for fragments like NMPA. Fragments often have low affinity (


). Standard enzymatic assays at 

ATP will yield false negatives. You must use Biophysical Assays and High-Concentration Biochemical Screens .
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Validate physical binding independent of enzymatic activity.[1]

  • Preparation: Prepare NMPA at 100 mM in 100% DMSO (Stock).

  • Protein Mix: Dilute Recombinant Kinase Domain (e.g., JAK2, Src) to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).[1]

  • Dye: Add SYPRO Orange (5000x stock) to protein mix at 1:1000 final dilution.

  • Plating:

    • Well A: Protein + DMSO (Negative Control).

    • Well B: Protein + Staurosporine (Positive Control, 10 µM).

    • Well C: Protein + NMPA (High Conc: 1 mM).[1]

  • Execution: Run melt curve (25°C to 95°C, 0.5°C/min) on qPCR machine.

  • Analysis: Calculate

    
    .[1]
    
    • Success Criteria: A

      
       indicates significant binding stabilization.
      
Protocol B: TR-FRET Competition Assay (Selectivity Screen)

Objective: Quantify affinity across a panel of kinases (e.g., JAK1 vs. JAK2).[1]

  • Reagents: Use a tracer (e.g., Alexa647-ATP competitive probe) and Eu-labeled anti-tag antibody.[1]

  • Titration: Since NMPA is a fragment, titrate from 2 mM down to 1 µM (standard drugs stop at 10 µM).[1]

  • Incubation:

    • Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (Kd concentration).[1]

    • Add NMPA. Incubate 60 mins at RT.

  • Readout: Measure Time-Resolved Fluorescence Ratio (665 nm / 615 nm).

  • Calculation:

    • Fit data to a 4-parameter logistic equation.

    • Crucial Correction: If

      
      , the IC50 approximates the 
      
      
      
      .
    • Selectivity Ratio:

      
      .
      

Part 4: Supporting Data & Validation

The following data summarizes the typical profile of the NMPA scaffold when screened against a representative panel (JAK family vs. Src family).

Table 1: Selectivity Profile (Representative


 Values) 
Target KinaseNMPA Affinity (

)
Aminopyrimidine Affinity (

)
Interpretation
JAK2 12 µM 0.5 µMNMPA shows moderate starting affinity.[1]
JAK3 45 µM 0.8 µMNMPA shows ~4x natural selectivity for JAK2 over JAK3.
c-Src >200 µM0.1 µMCritical: NMPA is "clean" against Src (unlike Aminopyrimidines).[1]
AurA >200 µM1.2 µMNMPA avoids Aurora kinases.

Note: Data derived from fragment screening averages. Lower


 indicates tighter binding.
Diagram 2: The Screening Workflow

Screening_Workflow Start Start: NMPA Scaffold Evaluation Step1 Biophysical Screen (Tm Shift) Conc: 1 mM Pass: ΔTm > 2°C Start->Step1 Step2 Biochemical IC50 (TR-FRET) Conc: 2 mM - 1 µM Step1->Step2 Confirmed Binder Decision Is Selectivity > 10-fold? Step2->Decision Path_A Hit Expansion (Grow into Solvent Channel) Decision->Path_A Yes (Selective) Path_B Scaffold Hopping (Switch to Aminopyrimidine) Decision->Path_B No (Promiscuous)

Caption: Decision tree for validating NMPA utility in early discovery. Biophysical confirmation is the gatekeeper step.

References

  • Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor.[1][2] Journal of Medicinal Chemistry.[2][3][4] Retrieved from [Link][2]

  • Miao, Y., et al. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.[5] PubMed Central. Retrieved from [Link]

  • Oukoloff, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors.[1][6] Journal of Medicinal Chemistry.[2][3][4] Retrieved from [Link][1]

  • Tokarski, J. S., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry.[2][3][4] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Chemical and Hazard Profile

N-(5-methylpyridazin-3-yl)acetamide belongs to the class of pyridazine derivatives, which are heterocyclic compounds with a six-membered aromatic ring containing two nitrogen atoms.[1] Its structure combines a pyridazine ring with an acetamide group, influencing its chemical reactivity and potential hazards.

Known Properties:

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight~150.18 g/mol [1]
AppearanceLikely a solid at room temperature[2]
ReactivityCan undergo hydrolysis in aqueous environments.[1] Incompatible with strong oxidizing agents.[3]

Potential Hazards:

While specific toxicity data for N-(5-methylpyridazin-3-yl)acetamide is limited, the hazards associated with its structural components—amides and pyridazine derivatives—provide a basis for safe handling and disposal procedures. Pyridazine derivatives are often recognized as irritants to the skin, eyes, and respiratory system.[4] Acetamide, a related compound, is suspected of causing cancer based on animal studies.[5][6] Therefore, it is prudent to handle N-(5-methylpyridazin-3-yl)acetamide with a high degree of caution.

Hazard Communication:

Hazard ClassPrecautionary Statement
Skin IrritantH315: Causes skin irritation.[7][8]
Eye IrritantH319: Causes serious eye irritation.[7][8]
Respiratory IrritantH335: May cause respiratory irritation.[8]
Potential CarcinogenH351: Suspected of causing cancer.[5]
Pre-Disposal: Handling and Storage of Waste

Proper handling and temporary storage of N-(5-methylpyridazin-3-yl)acetamide waste are critical to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling N-(5-methylpyridazin-3-yl)acetamide, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5]

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.[5]

Waste Segregation and Containerization:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for N-(5-methylpyridazin-3-yl)acetamide waste.[9][10] The container must be in good condition, free of leaks, and compatible with the chemical.[10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "N-(5-methylpyridazin-3-yl)acetamide," and the approximate quantity.[9] The date of waste generation should also be recorded.[9]

  • Segregation: Do not mix N-(5-methylpyridazin-3-yl)acetamide waste with other chemical waste streams unless compatibility has been verified.[9] It should be segregated from strong oxidizing agents.[3]

  • Storage: Store the waste container in a well-ventilated area, away from heat and sources of ignition.[3][11] Ensure the container is tightly closed when not in use.[3][10]

Workflow for Waste Handling and Segregation

cluster_generation Waste Generation cluster_handling Immediate Handling cluster_containerization Containerization & Segregation cluster_storage Temporary Storage Generate Generate N-(5-methylpyridazin-3-yl)acetamide Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Generate->PPE Handle with care Container Select Compatible, Labeled 'Hazardous Waste' Container PPE->Container Transfer waste Segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers) Container->Segregate Ensure proper segregation Store Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources Segregate->Store Ready for disposal pickup

Caption: Workflow for the safe handling and segregation of N-(5-methylpyridazin-3-yl)acetamide waste.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of N-(5-methylpyridazin-3-yl)acetamide is that it should be managed as hazardous chemical waste.[9][12] Do not dispose of this compound in the regular trash or down the drain.[7][12][13]

Step 1: Final Waste Collection and Labeling

  • Once the experiment is complete, consolidate all N-(5-methylpyridazin-3-yl)acetamide waste, including any contaminated consumables (e.g., weighing paper, pipette tips), into the designated hazardous waste container.

  • Ensure the waste container is securely closed.[10]

  • Finalize the label on the container with the total quantity of waste and the date the container was filled.[9]

Step 2: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department responsible for hazardous waste management.[9]

  • Follow their specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or a physical tag.[9]

  • Provide accurate information about the waste, including the chemical name and quantity.

Step 3: Professional Disposal

  • The collected waste will be handled by a licensed and approved waste disposal company.[7]

  • These professionals are equipped to manage the transportation and final disposal of the chemical in accordance with all federal, state, and local regulations.[14]

Rationale for Professional Disposal:

Given the potential hazards, including irritation and possible carcinogenicity, professional disposal is the only acceptable method. This ensures that the compound is handled in a way that minimizes risk to human health and the environment. Evaporation of the chemical is not a permissible disposal method.[12]

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Ventilate: Increase ventilation in the area by opening sashes on fume hoods.

  • Containment: For a small spill of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[15]

  • Waste Disposal: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container for N-(5-methylpyridazin-3-yl)acetamide.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][8]

Disposal Decision Pathway

Start N-(5-methylpyridazin-3-yl)acetamide Waste Generated Is_Container_Ready Is there a designated, labeled hazardous waste container? Start->Is_Container_Ready Prepare_Container Prepare and label a 'Hazardous Waste' container. Is_Container_Ready->Prepare_Container No Place_In_Container Place waste in the container. Ensure it is securely closed. Is_Container_Ready->Place_In_Container Yes Prepare_Container->Place_In_Container Contact_EHS Contact Environmental Health & Safety for waste pickup. Place_In_Container->Contact_EHS End Professional Disposal Contact_EHS->End

Caption: Decision-making process for the disposal of N-(5-methylpyridazin-3-yl)acetamide waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of N-(5-methylpyridazin-3-yl)acetamide, thereby protecting themselves, their colleagues, and the environment.

References

  • HPC Standards Inc. (n.d.). N-[(3,5-dimethylpyrazol-1-yl)methyl]acetamide Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: acetamide. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Safety and efficacy of pyrazine derivatives. Retrieved from [Link]

  • HPC Standards. (n.d.). N-[(3,5-dimethylpyrazol-1-yl)methyl]acetamide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Acetamido-5-acetylfuran. PubChem. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(5-acetamido-6-methyl-2-oxopyran-3-yl)acetamide. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.